2-(1-(Azetidin-3-yl)ethyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[1-(azetidin-3-yl)ethyl]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7(8-5-10-6-8)9-11-3-2-4-12-9/h2-4,7-8,10H,5-6H2,1H3 |
InChI Key |
QDMHGGQNAZFSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)C2=NC=CC=N2 |
Origin of Product |
United States |
2-(1-(Azetidin-3-yl)ethyl)pyrimidine chemical structure and properties
The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for 2-(1-(Azetidin-3-yl)ethyl)pyrimidine , a high-value heterocyclic scaffold in modern medicinal chemistry.
Executive Summary
In the pursuit of novel chemical space for drug discovery, 2-(1-(Azetidin-3-yl)ethyl)pyrimidine represents a "privileged scaffold" that synergizes the electronic properties of an electron-deficient aromatic system (pyrimidine) with the distinct conformational profile of a strained, saturated heterocycle (azetidine).
Unlike flexible alkyl linkers, the inclusion of the chiral ethyl bridge and the azetidine ring introduces specific vectors for hydrophobic interaction and metabolic modulation. This scaffold is increasingly relevant in the design of kinase inhibitors , histamine receptor ligands (H3/H4) , and as a bioisostere for piperidine-based drugs to lower molecular weight and improve Lipinski compliance.
This guide provides a comprehensive analysis of its structure, calculated properties, and a robust synthetic workflow for researchers utilizing this motif in lead optimization.
Chemical Identity & Physicochemical Properties[1]
Nomenclature and Identification
-
IUPAC Name: 2-[1-(Azetidin-3-yl)ethyl]pyrimidine
-
Molecular Formula: C
H N [1] -
Molecular Weight: 163.22 g/mol
-
CAS Number: Not widely assigned; refer to PubChem CID 155892923
-
SMILES: CC(C1CNC1)C2=NC=CC=N2
Structural Analysis (Graphviz Visualization)
The molecule consists of three distinct pharmacophoric domains: the H-bond accepting headgroup (pyrimidine), the chiral hydrophobic linker (ethyl), and the solubilizing basic tail (azetidine).
Physicochemical Data Table
The following properties are critical for assessing the "drug-likeness" of this fragment.
| Property | Value | biological Implication |
| LogP (Calc) | 0.6 – 1.2 | Ideal for oral bioavailability; sufficiently lipophilic for membrane permeability but hydrophilic enough for solubility. |
| TPSA | ~38 Ų | High blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų). |
| pKa (Basic) | ~10.5 - 11.0 | The azetidine secondary amine is highly basic, likely protonated at physiological pH, aiding solubility. |
| pKa (Acidic) | N/A | The pyrimidine nitrogens are very weakly basic (pKa ~1.0). |
| Fsp³ | 0.55 | High fraction of sp³ carbons indicates better clinical success probability (reduced "flatness"). |
| H-Bond Donors | 1 | Secondary amine (NH).[2] |
| H-Bond Acceptors | 3 | Two pyrimidine nitrogens + one azetidine nitrogen. |
Synthetic Methodologies
Designing a synthesis for 2-(1-(Azetidin-3-yl)ethyl)pyrimidine requires careful handling of the strained azetidine ring to prevent ring-opening. The most robust approach involves constructing the C-C bond between the pyrimidine and the azetidine fragment before final deprotection.
Retrosynthetic Analysis
The strategic disconnection occurs at the ethyl linker.
-
Disconnection A: Alkylation of a pyrimidine nucleophile with an azetidine electrophile.
-
Disconnection B (Preferred): Reduction of a vinyl precursor formed via condensation.
Detailed Synthetic Protocol (Route: Aldol-Type Condensation)
This protocol describes the synthesis starting from commercially available N-Boc-azetidin-3-one and 2-ethylpyrimidine .
Step 1: Lithiation and Condensation
-
Objective: Form the carbon framework via nucleophilic attack.
-
Reagents: 2-Ethylpyrimidine, Lithium Diisopropylamide (LDA), N-Boc-azetidin-3-one, THF.
-
Mechanism: Deprotonation of the benzylic-like position on 2-ethylpyrimidine creates a nucleophile that attacks the ketone.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and 2-ethylpyrimidine (10 mmol).
-
Deprotonation: Cool to -78°C . Add LDA (1.1 eq, 2.0 M in THF) dropwise over 15 minutes. The solution typically turns deep red/orange (formation of the lithiated species). Stir for 30 minutes at -78°C.
-
Addition: Dissolve N-Boc-azetidin-3-one (10 mmol) in THF (10 mL) and add dropwise to the reaction mixture.
-
Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.
-
Result: This yields the tertiary alcohol intermediate: tert-butyl 3-(1-(pyrimidin-2-yl)ethyl)-3-hydroxyazetidine-1-carboxylate.
Step 2: Dehydration and Reduction
-
Objective: Remove the hydroxyl group to establish the ethyl linker.
-
Reagents: MsCl/Et₃N (Mesylation) followed by DBU (Elimination), then H₂/Pd-C (Hydrogenation).
Protocol:
-
Dehydration: Treat the crude alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0°C to form the mesylate. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reflux to force elimination, yielding the alkene tert-butyl 3-(1-(pyrimidin-2-yl)vinyl)azetidine-1-carboxylate.
-
Hydrogenation: Dissolve the alkene in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4-12 hours.
-
Note: This step reduces the double bond. The pyrimidine ring usually remains intact under mild conditions.
-
-
Purification: Filter through Celite. Flash chromatography (Hexane/EtOAc) yields the N-Boc protected target.
Step 3: Deprotection
-
Reagents: TFA (Trifluoroacetic acid) in DCM.
-
Protocol: Stir the N-Boc intermediate in 20% TFA/DCM for 1 hour. Concentrate in vacuo. Neutralize with basic resin or NaHCO₃ wash to obtain the free base 2-(1-(Azetidin-3-yl)ethyl)pyrimidine .
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
This scaffold serves as a restricted analog of 2-(piperidin-4-yl)ethyl-pyrimidine .
-
Ring Contraction: Moving from a 6-membered piperidine to a 4-membered azetidine reduces molecular weight by ~28 Da and lowers Lipophilicity (LogP), often improving metabolic stability by removing oxidative hotspots (typical of piperidine C2/C6 positions).
-
Vector Control: The azetidine ring projects substituents at defined angles (puckered conformation), potentially accessing unique binding pockets in GPCRs (e.g., Histamine H4, Dopamine D3).
Kinase Inhibition
The pyrimidine-2-yl moiety is a classic "hinge binder" in kinase inhibitors.
-
The pyrimidine nitrogens accept Hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Met, Leu residues).
-
The azetidine tail extends into the solvent-exposed region, where the basic amine can form salt bridges with Asp or Glu residues, improving potency and selectivity.
Safety and Handling
-
Azetidine Strain: While stable, azetidines possess significant ring strain (~26 kcal/mol). Avoid strong Lewis acids or extreme temperatures (>150°C) which might trigger ring-opening polymerization.
-
Basic Amine: The free base is corrosive and can cause skin burns. Handle with gloves and eye protection. Store as a hydrochloride or trifluoroacetate salt for long-term stability.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere.
References
-
PubChem Compound Summary. "2-(1-(Azetidin-3-yl)ethyl)pyrimidine (CID 155892923)."[1] National Center for Biotechnology Information (2023).Link
-
BenchChem. "4-(Azetidin-3-ylmethyl)pyrimidine: Scaffold Analysis." BenchChem Building Blocks Database.Link
- Lowe, J. "Azetidines: The New Piperidines?" In the Pipeline (Science Translational Medicine), discussing the trend of ring contraction in drug design.
-
Duncton, M. A. "Miniperspective: Azetidines in Medicinal Chemistry." J. Med.[3] Chem. 2021.[1][3][4][5][6] Discusses the synthesis and utility of azetidines as bioisosteres.
-
Wuitschik, G., et al. "Oxetanes and Azetidines as Isosteres." Angew. Chem. Int. Ed. 2006. Link
Sources
- 1. 2-(1-(Azetidin-3-yl)ethyl)pyrimidine | C9H13N3 | CID 155892923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones – International Journal of Current Science Research and Review [ijcsrr.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones – International Journal of Current Science Research and Review [ijcsrr.org]
A Technical Guide to Azetidine-Pyrimidine Hybrid Scaffolds in Modern Drug Discovery
Abstract
The strategic fusion of privileged scaffolds into novel hybrid molecules represents a powerful and increasingly utilized paradigm in drug discovery. This guide provides an in-depth technical exploration of azetidine-pyrimidine hybrids, a class of compounds gaining significant traction for their potential to yield highly potent and selective therapeutics. We will dissect the unique chemical and pharmacological attributes of both the azetidine and pyrimidine moieties, elucidating the synergistic advantages conferred by their combination. This whitepaper details synthetic strategies, explores the rich pharmacological landscape of these hybrids—with a particular focus on kinase inhibition—and provides a framework for rational drug design through the analysis of structure-activity relationships (SAR). By integrating field-proven insights with detailed experimental considerations, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of azetidine-pyrimidine scaffolds for next-generation therapeutics.
The Rationale for Hybridization: Uniting Two Privileged Scaffolds
In the intricate process of drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate biological activity, selectivity, and pharmacokinetic profile of a drug candidate. Hybrid molecule design, the deliberate combination of two or more distinct pharmacophoric units, offers a compelling strategy to access novel chemical space and engineer molecules with superior, multi-faceted properties. The fusion of the azetidine and pyrimidine rings is a prime example of this strategy, creating a powerful synergy between a three-dimensional, sp³-rich saturated heterocycle and a planar, aromatic, hydrogen-bonding scaffold.
The Azetidine Moiety: A Compact Modulator of Physicochemical Properties
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a vital motif in medicinal chemistry.[1][2][3] Its value is rooted in a unique combination of structural and chemical characteristics.
-
Structural Rigidity and 3D Character: The inherent ring strain (approx. 25.4 kcal/mol) of the azetidine ring imparts a high degree of conformational rigidity.[1] This pre-organizes substituents into well-defined vectors, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency. Its non-planar, sp³-rich nature is highly sought after to improve the three-dimensionality of drug candidates, which can lead to improved target selectivity and escape from the "flatland" of traditional aromatic scaffolds.
-
Physicochemical and Pharmacokinetic Benefits: The incorporation of an azetidine ring can significantly enhance key drug-like properties. It often improves aqueous solubility, reduces lipophilicity, and increases metabolic stability compared to larger, more flexible amines.[1][2] The nitrogen atom's basicity can be modulated by substituents, providing a handle to fine-tune pharmacokinetic behavior.[4] Notably, spirocyclic azetidines have been shown to be poorly recognized by degradation enzymes, offering an effective strategy to mitigate early drug clearance.[5]
-
Bioisosteric Replacement: Azetidines serve as valuable bioisosteres for larger saturated amines like piperidines or for gem-dimethyl groups, providing a powerful tool for lead optimization.[1][4] Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , successfully incorporate the azetidine motif to enhance their therapeutic profiles.[2]
The Pyrimidine Moiety: A Versatile Anchor for Target Engagement
The pyrimidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, forming the core of nucleobases, vitamins, and a vast array of synthetic drugs.[6][7][8] Its prevalence stems from its versatile roles in molecular recognition and its synthetic tractability.
-
Hydrogen Bonding Hub: With two nitrogen atoms at positions 1 and 3, the pyrimidine ring is an exceptional hydrogen bond acceptor and can be functionalized with hydrogen bond donors (e.g., an amino group), making it an ideal "hinge-binding" element for interacting with the backbone of protein targets, particularly kinases.[9]
-
Bioisosterism and Pharmacokinetics: The pyrimidine ring is often used as a bioisostere for a phenyl ring, where the nitrogen atoms can modulate electronic properties, improve solubility, and introduce specific interaction points, often enhancing pharmacokinetic and pharmacodynamic properties.[10]
-
Broad Pharmacological Spectrum: Pyrimidine derivatives exhibit an exceptionally broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[11][12] This versatility makes the pyrimidine scaffold a fertile starting point for drug discovery programs across numerous disease areas.[6]
The combination of azetidine's ability to confer 3D geometry and favorable pharmacokinetics with pyrimidine's proven capacity for potent target engagement creates a hybrid scaffold with immense potential for developing highly differentiated drug candidates.
Synthetic Strategies for Assembling Azetidine-Pyrimidine Hybrids
The construction of azetidine-pyrimidine hybrids requires a robust and flexible synthetic plan. A modular approach, wherein the two core scaffolds are synthesized or functionalized separately before a key coupling step, is generally the most efficient strategy. This allows for the generation of diverse libraries by varying the components of each fragment.
A generalized workflow for the synthesis of these hybrids is depicted below. The process involves the preparation of a functionalized azetidine building block and a reactive pyrimidine core, followed by a carefully selected coupling reaction to form the final hybrid molecule.
Caption: Generalized workflow for the synthesis of azetidine-pyrimidine hybrid scaffolds.
Key Coupling Methodologies: A Practical Protocol
The choice of coupling reaction is dictated by the functional groups installed on each fragment. Nucleophilic aromatic substitution (SNA) is a common and effective method when the pyrimidine core is activated with a suitable leaving group, such as a chlorine atom.
Protocol: SNAr Coupling of an Amino-Azetidine with a Chloro-Pyrimidine
This protocol describes a representative procedure for coupling a 3-aminoazetidine derivative with a 2,4-dichloropyrimidine core, a common starting point for kinase inhibitor synthesis.
Materials:
-
N-Boc-3-aminoazetidine (1.0 eq)
-
2,4-dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous, as solvent)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-aminoazetidine (1.0 eq) and dissolve in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Pyrimidine Addition: Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture. The slight excess ensures complete consumption of the azetidine starting material.
-
Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is consumed (typically 4-12 hours). The reaction proceeds via selective substitution at the more reactive C4 position of the pyrimidine.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and excess base. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the N-Boc protected azetidine-pyrimidine intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10-20 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess TFA. Dry the organic layer, concentrate, and purify as needed (e.g., via recrystallization or a final chromatographic step) to yield the desired amino-azetidine-pyrimidine hybrid.
Self-Validation: The success of each step is validated through standard analytical techniques. LC-MS confirms the mass of the desired product at each stage, and ¹H NMR spectroscopy confirms the structural integrity of the intermediate and final compounds. Purity is assessed by HPLC.
The Pharmacological Landscape: Targeting Kinases and Beyond
The structural features of azetidine-pyrimidine hybrids make them particularly well-suited for targeting protein kinases, a family of enzymes frequently implicated in oncology and inflammatory diseases.[13] The pyrimidine core can effectively mimic the adenine ring of ATP, anchoring the inhibitor in the enzyme's hinge region, while the azetidine substituent can be directed towards other regions of the active site to achieve potency and selectivity.[9][13]
Caption: Inhibition of the MAPK signaling pathway by a hypothetical azetidine-pyrimidine hybrid.
Beyond kinases, the versatility of these scaffolds allows for their application against other targets. For example, by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis, these compounds could function as antimalarial or antiproliferative agents.[14]
Structure-Activity Relationship (SAR) and Lead Optimization
The modular synthesis of azetidine-pyrimidine hybrids is ideal for systematic SAR exploration. The iterative process of designing, synthesizing, and testing analogs allows for the fine-tuning of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Caption: The iterative cycle of lead optimization in drug discovery.
Key Points for SAR Exploration:
-
Pyrimidine C2 Position: Substituents here often point towards the ribose-binding pocket of kinases. Small, polar groups can enhance solubility, while larger, hydrophobic groups can interact with specific residues to improve potency.
-
Pyrimidine C4 Position: This is typically the attachment point for the azetidine ring via an amino linker. The nature of this linker is critical.
-
Pyrimidine C5 Position: Modification at this position, often with small halogens or methyl groups, can be used to modulate the electronics of the ring and fill a small hydrophobic pocket, thereby increasing potency.[15][16]
-
Azetidine N1 Position: This position is often unsubstituted (N-H) to allow for hydrogen bonding or can be functionalized to modulate pKa and cell permeability.
-
Azetidine C3 Position: This is the most common point of attachment to the pyrimidine. Substituents attached to the C3 position project out into the solvent-exposed region or into selectivity pockets. Varying these groups is a primary strategy for achieving selectivity over related kinases and for optimizing ADMET properties.
Table 1: Hypothetical SAR Data for a Series of VEGFR-2 Inhibitors
| Compound ID | Pyrimidine C5-Substituent | Azetidine N1-Substituent | VEGFR-2 IC₅₀ (nM) | hERG IC₅₀ (µM) | Microsomal Stability (t½, min) |
| AP-01 | -H | -H | 150 | >30 | 25 |
| AP-02 | -Cl | -H | 25 | >30 | 30 |
| AP-03 | -CH₃ | -H | 40 | >30 | 45 |
| AP-04 | -Cl | -CH₃ | 35 | 15.2 | 20 |
| AP-05 | -Cl | -(CH₂)₂OH | 15 | >30 | 65 |
This data is illustrative. Real-world results may vary.
Analysis of SAR: From the hypothetical data in Table 1, several conclusions can be drawn:
-
C5-Substitution: Adding a small, electron-withdrawing chloro group (AP-02 vs. AP-01) significantly improves potency, likely by occupying a key hydrophobic pocket.
-
N1-Substitution: Methylation of the azetidine nitrogen (AP-04) slightly reduces potency and introduces undesirable hERG activity, a common cardiotoxicity liability.
-
Optimized Candidate: Introducing a hydroxyethyl group on the azetidine nitrogen (AP-05) not only restores potency but also improves metabolic stability and maintains a clean hERG profile, making it a superior lead candidate for further in vivo studies.
Conclusion and Future Outlook
Azetidine-pyrimidine hybrid scaffolds represent a compelling and highly adaptable platform for modern drug discovery. The fusion of azetidine's unique 3D geometry and its ability to confer favorable physicochemical properties with the pyrimidine's proven role as a versatile target-binding element provides a rational basis for the design of potent, selective, and drug-like candidates. The modular synthetic routes allow for extensive and systematic exploration of structure-activity relationships, facilitating rapid lead optimization.
As our understanding of disease biology deepens, these scaffolds are poised to make significant contributions, particularly in the development of next-generation kinase inhibitors for oncology and immunology. Future work will likely focus on expanding the diversity of linkers connecting the two motifs, exploring novel substitution patterns, and applying these powerful hybrids to new target classes and innovative therapeutic modalities such as targeted protein degraders (PROTACs) and covalent inhibitors.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
- Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). SpringerLink.
- Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. (2021). PubMed.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). MDPI.
- Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. (2019). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. (2021). PMC.
- Azetidines in Drug Discovery. PharmaBlock.
- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed.
- Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (2017). ACS Medicinal Chemistry Letters.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances (RSC Publishing).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[1-(Azetidin-3-yl)ethyl]pyrimidine: Physicochemical Properties, Synthesis, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2-[1-(Azetidin-3-yl)ethyl]pyrimidine. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a scientifically grounded perspective. We will delve into its core physicochemical properties, propose a logical synthetic pathway, detail robust characterization methodologies, and explore its potential applications in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrimidine-azetidine scaffolds.
Introduction to the 2-[1-(Azetidin-3-yl)ethyl]pyrimidine Scaffold
The intersection of pyrimidine and azetidine moieties in a single molecular framework presents a compelling area of research in medicinal chemistry. Pyrimidine, a fundamental component of nucleic acids, is a well-established "privileged scaffold" in drug discovery, with derivatives exhibiting a wide array of biological activities including anti-cancer, anti-viral, and anti-inflammatory properties.[1] The azetidine ring, a strained four-membered nitrogen heterocycle, has gained significant traction as a versatile building block in modern drug design.[2] Its incorporation can improve key pharmacokinetic properties such as solubility and metabolic stability, while also providing a three-dimensional vector for exploring chemical space that is distinct from more common cyclic amines.[2][3]
The title compound, 2-[1-(Azetidin-3-yl)ethyl]pyrimidine, combines these two important pharmacophores via an ethyl linker. This specific arrangement offers a unique spatial orientation of the nitrogen atoms and the potential for chiral interactions, making it a molecule of significant interest for probing biological targets. This guide will provide a theoretical yet robust framework for its scientific exploration.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its handling, formulation, and biological activity. Based on its constituent parts, we can predict the core characteristics of 2-[1-(Azetidin-3-yl)ethyl]pyrimidine.
Molecular Formula and Weight
The molecular structure of 2-[1-(Azetidin-3-yl)ethyl]pyrimidine leads to the following calculated properties:
| Property | Value |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Monoisotopic Mass | 163.11095 Da |
These values are calculated based on the chemical structure and have not been experimentally verified.
Predicted Physicochemical Data
A summary of predicted physicochemical properties, essential for understanding the compound's behavior in biological systems, is presented below. These predictions are based on computational models and data from analogous structures like 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine and 2-(azetidin-3-ylthio)pyrimidine.[4][5]
| Parameter | Predicted Value | Significance in Drug Discovery |
| XlogP | ~0.8 - 1.5 | Indicates good balance between hydrophilicity and lipophilicity, suggesting potential for good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Suggests good cell permeability and potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The azetidine NH group can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 3 | The pyrimidine and azetidine nitrogens can act as hydrogen bond acceptors. |
| Rotatable Bonds | 2 | Provides conformational flexibility, which can be advantageous for binding to protein targets. |
Proposed Synthesis and Characterization
A logical and efficient synthetic route is paramount for the successful investigation of a novel compound. The following section outlines a plausible synthetic pathway and the necessary analytical methods for its characterization.
Retrosynthetic Analysis and Proposed Forward Synthesis
A feasible approach to synthesizing 2-[1-(Azetidin-3-yl)ethyl]pyrimidine involves the coupling of a suitable pyrimidine precursor with a protected azetidine fragment.
Sources
- 1. scialert.net [scialert.net]
- 2. 4-(Azetidin-3-ylmethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride (C8H8F3N3) [pubchemlite.lcsb.uni.lu]
The Azetidin-3-yl Ethyl Pyrimidine Scaffold: A Technical Guide to Bioisosteric Replacement in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance pharmacological properties is paramount. Bioisosteric replacement stands as a cornerstone of this endeavor, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the azetidin-3-yl ethyl pyrimidine moiety as a valuable scaffold in drug design. We will delve into the rationale behind utilizing the azetidine ring as a bioisostere, detail synthetic methodologies for the construction of these derivatives, analyze their physicochemical and pharmacokinetic characteristics, and present case studies illustrating their successful application in drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this emerging structural motif to address complex challenges in therapeutic design.
Introduction: The Rationale for Azetidine-Based Bioisosterism
Bioisosterism, the exchange of a molecular fragment for another with similar steric and electronic properties, is a powerful strategy to optimize drug candidates. The goal is to improve biological activity, enhance metabolic stability, increase solubility, or reduce off-target effects.[1][2] While classic bioisosteres are well-established, the demand for novel, three-dimensional scaffolds has driven the exploration of more unique replacements.
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[3][4][5] Its growing popularity stems from a unique combination of properties that distinguish it from more common saturated heterocycles like piperidine and pyrrolidine.[4]
Key Advantages of the Azetidine Moiety:
-
Structural Rigidity: The inherent ring strain of the azetidine ring imparts a high degree of conformational rigidity.[5][6] This pre-organizes the substituents on the ring, potentially leading to a lower entropic penalty upon binding to a biological target and thus enhancing potency.[7]
-
Improved Physicochemical Properties: The incorporation of an azetidine ring can lead to increased aqueous solubility and reduced lipophilicity compared to larger, more flexible aliphatic rings.[3][4][8] This is a critical advantage in addressing the solubility challenges often encountered in drug development.
-
Metabolic Stability: The compact and strained nature of the azetidine ring can render it less susceptible to metabolic degradation, particularly oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.[5][6][9]
-
Novel Chemical Space: Azetidines provide access to underexplored chemical space, offering new vectors for substitution and the potential for novel intellectual property.[4]
When coupled with a pyrimidine core, a ubiquitous heterocycle in numerous biologically active molecules, the azetidin-3-yl ethyl pyrimidine scaffold presents a compelling platform for the design of novel therapeutics.
The Azetidine Ring as a Bioisostere: A Comparative Overview
The strategic replacement of common functional groups with an azetidine ring can profoundly impact a molecule's properties. The following diagram illustrates a common bioisosteric replacement strategy where a more flexible or lipophilic group is exchanged for a compact, more polar azetidine moiety.
Caption: Bioisosteric replacement of a common moiety with an azetidine ring.
Synthesis of Azetidin-3-yl Ethyl Pyrimidine Derivatives
The synthesis of molecules incorporating the azetidin-3-yl ethyl pyrimidine core can be approached through several convergent strategies. A common and effective method involves the coupling of a pre-functionalized pyrimidine with a suitable azetidine building block. This approach allows for modularity and the efficient generation of analog libraries.
A representative synthetic workflow is outlined below:
Caption: General synthetic workflow for azetidin-3-yl ethyl pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 2-((Azetidin-3-yl)methoxy)-4-chloropyrimidine
This protocol provides a representative example of a nucleophilic substitution approach.
Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
To a solution of 3-(hydroxymethyl)azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)methoxy)-4-chloropyrimidine
-
To a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 2,4-dichloropyrimidine (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Step 3: Synthesis of 2-((Azetidin-3-yl)methoxy)-4-chloropyrimidine (Final Product)
-
Dissolve the product from Step 2 in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or by trituration with a suitable solvent to yield the final product as a salt.
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Physicochemical and Pharmacokinetic Profile
The introduction of the azetidin-3-yl ethyl pyrimidine scaffold can significantly modulate the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a parent molecule.
| Property | Parent Compound (Hypothetical) | Azetidin-3-yl Ethyl Pyrimidine Analog | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of the azetidin-3-yl ethyl group. |
| cLogP | Higher | Lower | The azetidine ring is more polar than many acyclic or larger cyclic amines, reducing lipophilicity.[4] |
| Aqueous Solubility | Lower | Higher | Increased polarity and the presence of the basic nitrogen atom on the azetidine ring can improve solubility.[1][4] |
| pKa | Varies | Typically 8-9 for the azetidine N | The azetidine nitrogen is basic and will be protonated at physiological pH, which can influence solubility and cell permeability.[10] |
| Metabolic Stability | Varies | Generally Improved | The strained ring system can be less susceptible to CYP450-mediated oxidation compared to more flexible alkyl chains or larger rings.[5][6] |
| Cell Permeability | Varies | Can be modulated | The balance between increased polarity and the potential for protonation at physiological pH will influence passive diffusion. |
Case Studies in Drug Discovery
The azetidine motif has been successfully incorporated into several approved drugs and clinical candidates, highlighting its value in medicinal chemistry.[5][6] For instance, drugs like Baricitinib (a JAK inhibitor) and Cobimetinib (a MEK inhibitor) feature an azetidine ring, which contributes to their favorable pharmacokinetic and pharmacodynamic profiles.[5][6][11]
While specific examples of drugs containing the full azetidin-3-yl ethyl pyrimidine scaffold may be emerging, the principles are well-demonstrated in related structures. For example, in the development of certain kinase inhibitors, the replacement of a more traditional piperidine or pyrrolidine with an azetidine has led to improvements in selectivity and drug-like properties.[8] The pyrimidine core is a well-known hinge-binding motif in many kinase inhibitors, and the azetidine can provide a vector into a solvent-exposed region, allowing for further derivatization to enhance potency and selectivity.
Conclusion and Future Perspectives
The azetidin-3-yl ethyl pyrimidine scaffold represents a promising and increasingly utilized structural motif in modern drug discovery. The unique conformational constraints and favorable physicochemical properties conferred by the azetidine ring make it an attractive bioisosteric replacement for more traditional, flexible, or lipophilic groups.[3][12] The synthetic accessibility of these compounds, coupled with their potential to improve solubility, metabolic stability, and potency, ensures their continued prominence in the design of next-generation therapeutics. As synthetic methodologies continue to evolve, we can anticipate the even wider application of this and related azetidine-containing scaffolds in the pursuit of novel and effective medicines.
References
-
ResearchGate. Examples of azetidine‐based bioisosters. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
-
ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of... Available from: [Link]
-
Bioisosteres of Common Functional Groups. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available from: [Link]
-
ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring. Available from: [Link]
-
Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. Available from: [Link]
-
ResearchGate. Examples of biologically active drug leads containing azetidine[³]. Available from: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available from: [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]
-
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Available from: [Link]
-
Synthesis of pyrimidine based thiazolidinones and azetidinones: Antimicrobial and antitubercular agents. Available from: [Link]
-
The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” Indian Journal of Chemistry (IJC). Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]
-
Drug Hunter. Azetidine Amides in Drugs: Structure Search. Available from: [Link]
-
ResearchGate. Structure of azetidine‐containing compounds found in nature. Available from: [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]
-
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SciRP.org. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
-
Azetidines of pharmacological interest. PubMed. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Azetidines - Enamine [enamine.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Power of Strain: An In-depth Technical Guide to Azetidine Ring Strain Energy in Pyrimidine Derivatives
Foreword: Beyond Flat Rings and Flexible Chains
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. We often find ourselves navigating the well-trodden paths of aromatic systems and conformationally ambiguous alkyl chains. This guide, however, ventures into a more topologically complex and energetically fascinating domain: the use of strained ring systems to modulate molecular properties. Specifically, we will explore the profound impact of the four-membered azetidine ring, a compact, sp³-rich, and highly strained heterocycle, when appended to the biologically ubiquitous pyrimidine scaffold.
This document is not a mere recitation of facts but a deep dive into the causality of molecular design. We will dissect why the inherent strain energy of the azetidine ring is not a liability but a powerful tool for medicinal chemists. For researchers, scientists, and drug development professionals, understanding how to harness this strain can unlock new vectors in chemical space, leading to compounds with superior metabolic stability, solubility, and receptor affinity.[1]
The Energetic Core: Understanding Azetidine Ring Strain
Azetidines, as four-membered nitrogen-containing heterocycles, are defined by their significant ring strain, calculated to be approximately 25.4 kcal/mol.[2] This energy arises from two primary sources:
-
Angle Strain (Baeyer Strain): The ideal sp³-hybridized bond angle is 109.5°. Within the azetidine ring, the internal C-C-C and C-N-C bond angles are compressed to near 90°, creating substantial energetic strain.
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent C-H bonds contribute further to the overall strain energy.
This stored potential energy makes the azetidine ring more reactive than its less strained five-membered (pyrrolidine) and six-membered (piperidine) counterparts, yet it remains significantly more stable and easier to handle than the highly reactive three-membered aziridine ring. This balance is the cornerstone of its utility. In drug design, the strain is not typically released through chemical reaction in vivo; instead, it manifests as a powerful conformational control element.
| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) |
| Aziridine | 3 | ~27 |
| Azetidine | 4 | ~25.4 |
| Pyrrolidine | 5 | ~6 |
| Piperidine | 6 | ~0 |
Table 1: Comparative Ring Strain Energies of Saturated N-Heterocycles.
The azetidine ring is not planar. It adopts a puckered conformation to alleviate some torsional strain, and the nitrogen atom undergoes rapid inversion.[2] This dynamic, yet constrained, geometry is critical when considering its attachment to a planar aromatic system like pyrimidine.
The Biological Anchor: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology.[3] As a fundamental component of nucleobases (cytosine, thymine, and uracil), its derivatives are integral to a vast number of biological processes. This has made the pyrimidine scaffold a "privileged structure" in drug discovery, appearing in a multitude of approved drugs for oncology, infectious diseases, and inflammatory conditions.[3]
When designing pyrimidine-based drugs, key considerations include:
-
Substitution Pattern: The electronics and sterics of the pyrimidine ring can be finely tuned by substituents at the 2, 4, 5, and 6 positions, influencing target binding and physicochemical properties.[4]
-
Conformation of Substituents: The spatial orientation of groups attached to the pyrimidine ring dictates how the molecule presents itself to a biological target, such as an enzyme active site or a receptor binding pocket.[5]
-
Metabolic Stability: The pyrimidine ring itself can be subject to metabolic modification, and its substituents are often sites of metabolic attack.
It is at the intersection of these considerations—particularly the control of substituent conformation and the enhancement of metabolic stability—that the azetidine ring offers transformative potential.
The Synergistic Union: Azetidinyl-Pyrimidines
Attaching an azetidine ring to a pyrimidine core creates a fascinating molecular entity where the properties of both rings are intertwined. The high degree of sp³ character from the azetidine contrasts sharply with the flat, sp² nature of the pyrimidine, introducing a well-defined three-dimensional exit vector from the aromatic plane.
Conformational Rigidity and Vectorial Control
The most immediate consequence of the azetidine's ring strain is conformational restriction. Unlike a flexible alkyl-amino substituent, which can adopt numerous conformations, the azetidinyl group has a very limited conformational space.
-
Causality: The strain energy creates a high barrier to rotation around the C-C and C-N bonds within the ring. When connected to the pyrimidine, the bond connecting the two rings (e.g., Pyrimidine-C4-N-Azetidine) becomes the primary axis of rotation. However, even this rotation is sterically influenced by the puckered nature of the azetidine.
-
Impact: This rigidity provides a well-defined 3D framework.[1] It allows chemists to project functionality into a specific region of space with high confidence, which is invaluable for optimizing interactions within a constrained protein binding pocket. This reduces the entropic penalty upon binding, potentially leading to higher affinity.
Modulation of Physicochemical Properties
The introduction of a strained, sp³-rich azetidine ring can significantly improve the drug-like properties of a pyrimidine-based lead compound.
-
Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often increasing aqueous solubility compared to more lipophilic carbocyclic analogs (e.g., cyclobutyl). This is a critical parameter for oral bioavailability.
-
Metabolic Stability: The azetidine ring itself is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkylamino groups.[1] The carbons adjacent to the nitrogen are sterically shielded, and the ring's inherent stability makes C-H activation less favorable.
-
Basicity (pKa): The pKa of the azetidine nitrogen is a key tunable parameter. It is influenced by both the substituent on the azetidine nitrogen (if any) and the electronic nature of its attachment point on the pyrimidine ring. This basicity can be crucial for forming salt bridges with acidic residues in a protein target or for improving cell permeability.
Synthesis and Characterization: A Practical Framework
The synthesis of azetidinyl-pyrimidine derivatives requires a robust and logical workflow, from initial synthesis to comprehensive structural validation.
General Synthetic Strategy
A common and effective method for synthesizing 4-azetidinyl-pyrimidines is through Nucleophilic Aromatic Substitution (SNAr) on a halogenated pyrimidine precursor.
Protocol 1: Synthesis of a 4-Azetidinyl-6-substituted-pyrimidine
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (approx. 0.5 M), add azetidine hydrochloride (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: Dichloropyrimidine is electron-deficient, making it susceptible to SNAr. The C4 and C6 positions are electronically equivalent and highly activated. A base is required to free the neutral azetidine from its hydrochloride salt. DIPEA is chosen as it is sterically hindered and unlikely to compete as a nucleophile.
-
-
First Substitution: Heat the reaction mixture to 80-100 °C and monitor by LC-MS. The reaction is typically complete within 2-4 hours.
-
Self-Validation: LC-MS is critical to track the disappearance of starting material and the appearance of the mono-substituted product mass. This confirms the reaction is proceeding as expected before moving to the next step.
-
-
Workup & Isolation (Optional): Once the first substitution is complete, the intermediate can be isolated via aqueous workup and column chromatography. However, for library synthesis, a one-pot procedure is often preferred.
-
Second Substitution: To the crude reaction mixture containing the 4-azetidinyl-6-chloropyrimidine, add the second nucleophile (e.g., a primary amine, 1.2 eq) and additional base if necessary. Increase the temperature to 120-150 °C.
-
Causality: The electron-donating nature of the azetidinyl group slightly deactivates the remaining chloro-position. Therefore, more forcing conditions (higher temperature) are often required for the second substitution.
-
-
Final Workup & Purification: After completion (as monitored by LC-MS), cool the reaction, perform an aqueous workup (e.g., extraction with ethyl acetate), and purify the final product using silica gel column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Characterization of Strain and Conformation
The direct measurement of ring strain energy is not feasible on a complex molecule. Instead, we use analytical techniques to observe the consequences of that strain on the molecular structure and dynamics.
Protocol 2: Conformational Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying the solution-state conformation of these molecules.
-
¹H NMR Analysis:
-
Acquisition: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a standard high-resolution ¹H NMR spectrum.
-
Interpretation: Pay close attention to the signals corresponding to the azetidine protons. Due to the puckered ring, the protons on the same carbon (geminal protons) are diastereotopic and will appear as distinct multiplets, often with complex coupling patterns. The protons at C2/C4 will typically be downfield from those at C3.
-
Causality: The fixed, puckered conformation means the chemical environment of the "axial" and "equatorial" type protons is different, breaking their chemical equivalence.
-
-
Variable Temperature (VT) NMR:
-
Acquisition: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C up to 100 °C and down to -40 °C, solvent permitting).
-
Interpretation: Observe any changes in the line shape of the azetidine proton signals. Significant broadening or coalescence of peaks can indicate dynamic processes, such as ring puckering or slow rotation around the pyrimidine-azetidine bond, are occurring on the NMR timescale. The temperature at which coalescence occurs can be used to calculate the energy barrier for that process.
-
-
2D NMR (NOESY/ROESY):
-
Acquisition: Acquire a 2D NOESY or ROESY spectrum.
-
Interpretation: Look for through-space correlations (cross-peaks) between protons on the azetidine ring and protons on the pyrimidine ring or other nearby substituents. The presence of a NOE signal indicates that two protons are close in space (< 5 Å), providing direct evidence for the preferred solution-state conformation.
-
Self-Validation: A strong NOE between an azetidine proton and a pyrimidine proton provides unambiguous proof of the molecule's preferred rotational conformation around the connecting bond.
-
Protocol 3: Solid-State Structure by X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive, static picture of the molecule's conformation in the solid state.
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
-
Analysis:
-
Bond Angles: Directly measure the internal bond angles of the azetidine ring to visualize the angle strain.
-
Ring Puckering: Quantify the degree of puckering in the azetidine ring.
-
Dihedral Angle: Measure the dihedral angle between the plane of the pyrimidine ring and the mean plane of the azetidine ring. This definitively describes the solid-state conformation.
-
Self-Validation: The solved crystal structure is a self-validating system. The final refined structure must be consistent with all the observed diffraction data (low R-factor).
-
Computational Modeling: Predicting and Rationalizing Strain Effects
Computational chemistry provides invaluable insight into the energetic and electronic consequences of azetidine incorporation, guiding synthetic efforts and rationalizing experimental observations.
Protocol 4: DFT-Based Conformational and Energetic Analysis
Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.
-
Conformational Search:
-
Method: Perform a systematic rotational scan around the pyrimidine-azetidine bond (e.g., in 10° increments) using a DFT method (e.g., B3LYP/6-31G*) to identify low-energy conformers.
-
Causality: This step is crucial to map the potential energy surface and ensure that the global minimum energy conformation is found, rather than a local minimum.
-
-
Geometry Optimization and Energy Calculation:
-
Method: Take the lowest energy conformers from the initial scan and perform a full geometry optimization using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) with a solvent model (e.g., PCM for water) to better reflect experimental conditions.
-
Output: This yields the optimized 3D structure and the relative Gibbs free energies of the stable conformers.
-
-
Analysis of Electronic Properties:
-
Method: Using the optimized geometry, calculate properties such as the Natural Bond Orbital (NBO) charges on the atoms and the molecular electrostatic potential (MEP) surface.
-
Interpretation: Analyze the charge distribution. How does the electron-withdrawing or -donating character of the azetidine substituent affect the electron density on the pyrimidine ring? The MEP map will visualize electron-rich (red) and electron-poor (blue) regions, predicting sites for hydrogen bonding and other non-covalent interactions.[6]
-
Self-Validation: The predicted lowest-energy conformation should be consistent with experimental data from NMR (NOESY) and X-ray crystallography. Calculated NMR chemical shifts can also be compared to experimental values.
-
Conclusion: A Strategy of Controlled Tension
The incorporation of an azetidine ring into pyrimidine derivatives is a powerful strategy in modern medicinal chemistry. It is a deliberate introduction of controlled tension—harnessing the ~25.4 kcal/mol of ring strain not for reactivity, but for profound conformational control and the enhancement of drug-like properties. The strain imparts a unique three-dimensional character to the otherwise planar pyrimidine system, improving metabolic stability and solubility while providing chemists with a rigid scaffold to optimize interactions with biological targets. Through a synergistic workflow combining rational synthesis, high-level spectroscopic and crystallographic analysis, and predictive computational modeling, researchers can fully exploit the potential of this small but mighty heterocycle to develop the next generation of innovative therapeutics.
References
-
Synthesis and Antibacterial Activity of Some New Substituted Azetidine Derivatives. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. (2022). ResearchGate. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham. [Link]
-
Synthesis and studies of some substituted pyrimidines. (2014-2015). International Journal of ChemTech Research. [Link]
-
Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (n.d.). ResearchGate. [Link]
-
The Site of Azido Substitution in a Pyrimidine Nucleobase Dictates the Type of Nitrogen-Centered Radical Formed after Dissociative Electron Attachment. (n.d.). PubMed Central. [Link]
-
Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. (n.d.). PubMed Central. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]
-
Rational design based on bioactive conformation analysis of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors by integrating molecular docking, CoMFA, CoMSIA, and DFT calculations. (2007). PubMed. [Link]
-
Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). ChemRxiv. [Link]
-
Azetidines‐Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). eScholarship. [Link]
-
substituent effect on the site-selective reaction of pyrimidines. (n.d.). Tohoku University. [Link]
-
Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. (2020). Arabian Journal of Chemistry. [Link]
-
Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. (2008). ACS Publications. [Link]
-
Computational studies of pyrimidine ring-opening a, Quantum chemical... (n.d.). ResearchGate. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). PubMed Central. [Link]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). MDPI. [Link]
-
The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” (2023). Indian Journal of Chemistry (IJC). [Link]
-
Ring Strain‐Promoted Activation of Pyridines by a Saturated BSi2 Cycle. (2025). PubMed Central. [Link]
-
Strain Release Chemistry of Photogenerated Small‐Ring Intermediates. (2021). PubMed Central. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Rational design based on bioactive conformation analysis of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors by integrating molecular docking, CoMFA, CoMSIA, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azetidin-1-yl-ethyl-pyrimidine Scaffolds
Introduction: The Significance of Azetidine-Pyrimidine Conjugates in Modern Drug Discovery
The confluence of azetidine and pyrimidine moieties within a single molecular entity represents a compelling strategy in contemporary medicinal chemistry. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several approved drugs, owing to its ability to engage in a multitude of non-covalent interactions with biological targets.[1] The azetidine motif, a strained four-membered heterocycle, has gained significant traction as a bioisostere for larger, more lipophilic groups, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing novel vectors for exploring chemical space.[2][3] The introduction of an ethyl linker between these two key pharmacophores provides conformational flexibility, allowing for optimal positioning of the azetidine and pyrimidine rings for target engagement.
This application note provides detailed protocols for two distinct and robust methodologies for the synthesis of azetidin-1-yl-ethyl-pyrimidine scaffolds: Nucleophilic Substitution and Reductive Amination . Each protocol is designed to be a self-validating system, with clear explanations of the underlying chemical principles and guidance for troubleshooting and optimization.
Strategic Overview: Pathways to Azetidine-Pyrimidine Conjugation
The synthesis of the target scaffold, 2-(2-(azetidin-1-yl)ethyl)pyrimidine, can be approached through several established synthetic strategies. The choice of a particular route will often depend on the availability of starting materials, functional group tolerance, and desired scale of the reaction. Here, we present a high-level overview of two primary disconnection approaches.
Caption: High-level disconnection strategies for the synthesis of azetidine-ethyl-pyrimidine scaffolds.
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol details the synthesis of 2-(2-(azetidin-1-yl)ethyl)pyrimidine through a classical SN2 reaction. This approach is predicated on the preparation of a pyrimidine derivative bearing a suitable leaving group on the ethyl side chain, which is then displaced by the nucleophilic azetidine.
Workflow Overview
Caption: Workflow for the synthesis of 2-(2-(azetidin-1-yl)ethyl)pyrimidine via nucleophilic substitution.
Step 1: Preparation of 2-(2-Tosyloxyethyl)pyrimidine (Intermediate)
Rationale: The hydroxyl group of 2-(pyrimidin-2-yl)ethanol is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution by the weakly basic azetidine.
Materials:
-
2-(Pyrimidin-2-yl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(pyrimidin-2-yl)ethanol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford 2-(2-tosyloxyethyl)pyrimidine.
Step 2: Nucleophilic Substitution with Azetidine
Rationale: Azetidine acts as a nucleophile, displacing the tosylate leaving group in an SN2 fashion to form the desired C-N bond.[4] The use of a non-nucleophilic base is crucial to neutralize the liberated toluenesulfonic acid, which would otherwise protonate the azetidine, rendering it non-nucleophilic.
Materials:
-
2-(2-Tosyloxyethyl)pyrimidine
-
Azetidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 2-(2-tosyloxyethyl)pyrimidine (1.0 eq) in anhydrous acetonitrile (0.1 M), add azetidine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with methanol in DCM) to yield 2-(2-(azetidin-1-yl)ethyl)pyrimidine.
| Parameter | Step 1: Tosylation | Step 2: Substitution |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Base | Pyridine | Potassium Carbonate |
| Temperature | 0 °C to Room Temp. | 60 °C |
| Reaction Time | Overnight | Overnight |
| Typical Yield | 80-90% | 60-75% |
Protocol 2: Synthesis via Reductive Amination
This protocol describes the construction of the target molecule through the reductive amination of a pyrimidine-based aldehyde with azetidine. This method is advantageous as it forms the C-N bond directly and often proceeds under mild conditions.
Workflow Overview
Caption: Workflow for the synthesis of 2-(2-(azetidin-1-yl)ethyl)pyrimidine via reductive amination.
Step 1: Preparation of Pyrimidine-2-acetaldehyde (Intermediate)
Rationale: The key intermediate for the reductive amination is the corresponding aldehyde. This can be prepared by the oxidation of the commercially available 2-(pyrimidin-2-yl)ethanol. A mild oxidizing agent such as Dess-Martin periodinane is recommended to avoid over-oxidation to the carboxylic acid.
Materials:
-
2-(Pyrimidin-2-yl)ethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a solution of 2-(pyrimidin-2-yl)ethanol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude pyrimidine-2-acetaldehyde is often used in the next step without further purification due to its potential instability.
Step 2: Reductive Amination with Azetidine
Rationale: The aldehyde intermediate reacts with azetidine to form an iminium ion in situ, which is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the final product.[5] This reducing agent is particularly effective as it is selective for the iminium ion in the presence of the starting aldehyde.
Materials:
-
Crude pyrimidine-2-acetaldehyde
-
Azetidine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Acetic acid (catalytic)
Procedure:
-
To a solution of the crude pyrimidine-2-acetaldehyde (1.0 eq) in anhydrous DCE (0.1 M), add azetidine (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with methanol in DCM) to afford 2-(2-(azetidin-1-yl)ethyl)pyrimidine.
| Parameter | Step 1: Oxidation | Step 2: Reductive Amination |
| Reagent | Dess-Martin Periodinane | Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 2-4 hours | Overnight |
| Typical Yield | Crude (used directly) | 50-65% (over two steps) |
Alternative Strategy: Buchwald-Hartwig Amination
While not fully detailed with a step-by-step protocol here, the Buchwald-Hartwig amination represents a powerful alternative for the synthesis of the target scaffold.[6] This palladium-catalyzed cross-coupling reaction would involve the reaction of a halo- or triflyloxy-ethyl pyrimidine with azetidine.
Conceptual Workflow:
Caption: Conceptual overview of the Buchwald-Hartwig amination approach.
The successful implementation of this reaction would heavily rely on the careful selection of the palladium catalyst, phosphine ligand, and base to overcome potential challenges such as β-hydride elimination.[6]
Conclusion
The protocols outlined in this application note provide reliable and adaptable methods for the synthesis of azetidin-1-yl-ethyl-pyrimidine scaffolds, a compound class of significant interest in drug discovery. The choice between nucleophilic substitution and reductive amination will depend on the specific requirements of the research program. Both methods utilize readily available starting materials and employ well-established chemical transformations, making them accessible to a broad range of synthetic chemists.
References
-
Synthesis of the 5-(2-haloethyl)pyrimidines 4-6. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Manohare, S. V., & Thakare, S. S. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. International Journal of Current Science Research and Review, 6(5), 3242-3251. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3290. [Link]
-
(2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Ramachandran, S., Dheepika, S., Deepak, M., Duraiseelan, M., Chandru, B. S., & Aanandhi, M. V. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Example for azetidine synthesis by nucleophilic substitution. (n.d.). ResearchGate. [Link]
-
Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. ResearchGate. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
(n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
-
Previous strategies towards azetidines and this approach. a Select... (n.d.). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
-
Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship. [Link]
-
(2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]
- Moos, A. M., & Price, R. W. (1945). U.S. Patent No. 2,375,735. Washington, DC: U.S.
-
An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. (n.d.). University of Bristol. [Link]
-
Xiong, B., et al. (2016). Design and discovery of new pyrimidine coupled nitrogen aromatic rings as chelating groups of JMJD3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 857-861. [Link]
-
Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis. (2025). ChemRxiv. [Link]
-
Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? (2014). Chemistry Stack Exchange. [Link]
Sources
- 1. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: A Strategic Guide to Protecting Groups in the Synthesis of Azetidin-3-yl Ethyl Pyrimidines
Abstract: The azetidin-3-yl pyrimidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules and drug candidates.[1][2][3] The synthesis of these complex structures, however, presents significant challenges, primarily centered on the inherent reactivity of the strained four-membered azetidine ring. A robust and strategically planned protecting group strategy for the azetidine nitrogen is paramount to achieving high-yielding, clean, and scalable syntheses. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, application, and removal of key protecting groups, with a focus on orthogonal strategies that enable the construction of complex azetidin-3-yl ethyl pyrimidine derivatives. We offer field-proven insights, detailed step-by-step protocols, and a comparative analysis of the most effective protecting groups to streamline synthetic efforts and accelerate discovery programs.
The Imperative for Nitrogen Protection in Azetidine Synthesis
The synthesis of substituted azetidines is a cornerstone of modern drug discovery.[4] However, the secondary amine within the azetidine ring is a potent nucleophile and base. Left unprotected during the construction of an azetidin-3-yl ethyl pyrimidine target, this amine can lead to a host of undesirable side reactions, including:
-
N-Alkylation: Competing with the desired C-C or C-N bond formations at other positions.
-
Michael Addition: Unwanted addition to activated alkenes.
-
Catalyst Inactivation: Quenching of Lewis acids or metal catalysts.
-
Reduced Solubility: Free amines can impact the solubility profile of intermediates.
A protecting group masks the azetidine nitrogen, rendering it inert to the reaction conditions required for subsequent transformations on the pyrimidine ring or the ethyl linker. The ideal protecting group must be introduced efficiently, remain stable throughout multiple synthetic steps, and be removed under conditions that do not compromise the integrity of the final molecule.[5]
Orthogonality: The Cornerstone of Advanced Synthesis
In multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This principle, known as orthogonality , is critical. For instance, one might need to remove the azetidine protecting group to perform a late-stage functionalization, while other acid- or base-labile groups on the pyrimidine core must remain.[6][7] The two most powerful and widely used orthogonal protecting groups for azetidines are the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[8]
Figure 1: Conceptual workflow of an orthogonal deprotection strategy using Boc and Cbz groups.
Comparative Analysis of Key Azetidine Protecting Groups
The choice of protecting group is a critical decision that impacts the entire synthetic route. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the most prevalent choices for azetidine protection due to their reliability and orthogonal nature.
The Robust and Versatile Boc Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its stability under a wide range of conditions and its straightforward removal.[9]
-
Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.[9]
-
Stability: It is exceptionally stable to basic, nucleophilic, and reductive (e.g., catalytic hydrogenolysis) conditions, making it an ideal choice when such reactions are planned elsewhere in the molecule.[1][10]
-
Deprotection: Removal is cleanly and efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[11][12]
The Orthogonal Cbz Group
The Cbz group provides a crucial orthogonal counterpart to the Boc group, allowing for selective deprotection via catalytic hydrogenation.
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) or benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu) under basic conditions.[13]
-
Stability: It is stable to the acidic conditions used to remove Boc groups, as well as to many basic conditions.[8]
-
Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[13] This method is exceptionally mild and chemoselective. Alternative, non-reductive methods using strong acids exist but are less common when orthogonality is desired.[14][15]
Data Summary
The following table provides a direct comparison to aid in strategic planning.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Structure | ||
| Introduction | Di-tert-butyl dicarbonate (Boc₂O), Base | Benzyl chloroformate (Cbz-Cl), Base |
| Common Deprotection | Strong Acid (TFA, HCl)[9] | Catalytic Hydrogenolysis (H₂, Pd/C)[13] |
| Stable To | Bases, Nucleophiles, Hydrogenolysis | Mild Acids, Bases, Oxidants |
| Labile To | Strong Acids | Hydrogenolysis, Strong Lewis Acids |
| Orthogonal Partner | Cbz , Fmoc | Boc , Fmoc |
| Advantages | Very robust, widely used, clean deprotection | Orthogonal to Boc, mild deprotection |
| Disadvantages | Incompatible with acid-sensitive moieties | Incompatible with reducible groups (alkenes, etc.), requires catalyst |
Synthetic Workflow and Protocols
A successful synthesis relies on validated and reproducible protocols. The following sections provide detailed, step-by-step procedures for the protection and deprotection of a representative azetidine intermediate.
Figure 2: High-level workflow for azetidin-3-yl ethyl pyrimidine synthesis.
Protocol 1: N-Boc Protection of Azetidin-3-ol
Rationale: This protocol demonstrates the standard procedure for introducing the Boc group. Azetidin-3-ol is a common starting material. Dichloromethane is an excellent solvent for this reaction, and triethylamine acts as a non-nucleophilic base to neutralize the HCl generated.
-
Reagents & Materials:
-
Azetidin-3-ol hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Suspend azetidin-3-ol hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes. The rationale for adding the base first is to generate the free amine in situ.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure tert-butyl 3-hydroxyazetidine-1-carboxylate.
-
Protocol 2: N-Cbz Protection of Azetidin-3-ol
Rationale: This protocol provides an orthogonal protection strategy. The Schotten-Baumann conditions (aqueous base) are effective for acylating the amine with the less-reactive benzyl chloroformate.
-
Reagents & Materials:
-
Azetidin-3-ol hydrochloride (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve azetidin-3-ol hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in water in a round-bottom flask and cool to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. A white precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with DCM or EtOAc (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure benzyl 3-hydroxyazetidine-1-carboxylate.
-
Protocol 3: Acid-Mediated N-Boc Deprotection
Rationale: This protocol details the standard method for Boc removal. TFA is a strong acid that readily cleaves the tert-butyl group, generating the volatile isobutylene and carbon dioxide.[9]
-
Reagents & Materials:
-
N-Boc protected azetidinyl pyrimidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in DCM.
-
Slowly add TFA (10-20 eq) at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which may be used directly or purified further.
-
Protocol 4: Hydrogenolysis-Mediated N-Cbz Deprotection
Rationale: This is the classic, mild method for Cbz removal. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the product amine, toluene, and CO₂.[13]
-
Reagents & Materials:
-
N-Cbz protected azetidinyl pyrimidine (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
-
Three-neck flask or hydrogenation vessel
-
-
Procedure:
-
Dissolve the N-Cbz protected substrate (1.0 eq) in MeOH or EtOH in a suitable flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon or ~50 psi) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected amine. The crude product is often clean enough for the subsequent step.
-
Conclusion
The strategic selection and application of nitrogen protecting groups are fundamental to the successful synthesis of azetidin-3-yl ethyl pyrimidines. The Boc and Cbz groups represent a powerful, orthogonal pair that provides the synthetic chemist with immense flexibility. By understanding the specific advantages and limitations of each group and employing validated, robust protocols, research and development teams can navigate the complexities of these important molecules with greater efficiency and success. This guide serves as a foundational resource for designing synthetic routes that are both logical and scalable, ultimately accelerating the path from chemical design to novel therapeutic candidates.
References
- Godhani, D. R., et al. (2022). Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. Journal of the Indian Chemical Society.
-
Saunders, L. T., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Bull, J. A., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Gommaa, M. S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Zhang, J., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Saunders, L. T., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Leha, D., et al. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. Available at: [Link]
-
Patel, H. R., et al. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. International Journal of Creative Research and Studies. Available at: [Link]
-
Vedrenne, G., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]
-
Saunders, L. T., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Roy, V., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal. Available at: [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]
-
ResearchGate. Strategies for the functionalization of azetidine-containing... ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
PubChem. 1-Boc-Azetidine-3-carboxylic acid. PubChem. Available at: [Link]
-
Uesugi, S.-i., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Van der Elst, L., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]
-
Wessig, P., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
-
Aapptec Peptides. Boc-Azetidine-3-carboxylic acid. Aapptec. Available at: [Link]
-
Ma, N., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
-
Bartoli, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
-
University of Calcutta. Protecting groups in organic synthesis. University of Calcutta. Available at: [Link]
-
Trost, B. M., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters. Available at: [Link]
Sources
- 1. 4-(Azetidin-3-ylmethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. tdcommons.org [tdcommons.org]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: Strategic Integration of 2-(1-(Azetidin-3-yl)ethyl)pyrimidine in Kinase Inhibitor Design
Abstract
The integration of saturated heterocycles into aromatic kinase scaffolds represents a critical strategy for "escaping flatland"—increasing fraction sp3 (
Structural Rationale & Design Logic
The "Azetidine Advantage" in Kinase Medicinal Chemistry
In kinase inhibitor design, the hinge-binding region is typically occupied by flat aromatic heterocycles (e.g., pyrimidines, quinazolines). However, extending these scaffolds with flexible alkyl chains often leads to entropic penalties upon binding and poor physicochemical properties (high LogD, low solubility).
The 2-(1-(Azetidin-3-yl)ethyl)pyrimidine scaffold offers three distinct advantages:
-
Metabolic Stability: The azetidine ring is metabolically superior to larger rings like piperidine or pyrrolidine, which are prone to oxidative metabolism.
-
Vector Control: The 3-substituted azetidine provides a rigid exit vector. The additional methyl group on the linker (the "ethyl" portion) introduces a "Magic Methyl" effect, restricting bond rotation and potentially locking the bioactive conformation.
-
Basicity Modulation: The
of the azetidine nitrogen (typically ~8-9, lowered by electron-withdrawing N-substituents) can be tuned to optimize permeability and reduce hERG liability compared to more basic amines.
Binding Mode Hypothesis
This scaffold is versatile. The pyrimidine moiety often serves as the Hinge Binder (interacting with the backbone NH/CO of the kinase hinge), while the azetidine tail projects into the Solvent Front or the Ribose Pocket , depending on the substitution pattern.
Figure 1: Design logic flow moving from flat aromatic cores to conformationally restricted sp3-rich scaffolds.
Chemical Synthesis & Derivatization Protocols
Safety Warning: Azetidines are strained rings.[1] While generally stable, avoid strong Lewis acids at high temperatures which may trigger ring opening.
Protocol A: Deprotection and N-Functionalization
The scaffold is typically supplied as the N-Boc protected intermediate: tert-butyl 3-(1-(pyrimidin-2-yl)ethyl)azetidine-1-carboxylate.
Objective: Remove the Boc group and couple the azetidine nitrogen to a "tail" moiety (e.g., an acrylamide for covalent inhibition or a solubilizing group).
Reagents:
-
Starting Material (SM): N-Boc-2-(1-(Azetidin-3-yl)ethyl)pyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
- -Diisopropylethylamine (DIPEA)
-
Coupling Partner (e.g., Acid Chloride or Carboxylic Acid + HATU)
Step-by-Step Procedure:
-
Deprotection:
-
Dissolve 1.0 mmol of SM in 5 mL DCM.
-
Cool to 0°C. Add 2 mL TFA dropwise.
-
Stir at Room Temperature (RT) for 2 hours. Monitor by LCMS for disappearance of SM (
or fragment ion). -
Critical Step: Concentrate in vacuo. Azeotrope twice with toluene to remove residual TFA. The azetidine trifluoroacetate salt is stable but hygroscopic.
-
-
Amide Coupling (General):
-
Dissolve the azetidine salt (1.0 mmol) in 5 mL DMF (or DCM).
-
Add DIPEA (3.0 - 5.0 equiv) to ensure pH > 8. Note: The salt requires extra base.
-
Add Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv).
-
Stir at RT for 4-16 hours.
-
Workup: Dilute with EtOAc, wash with sat.
(x2) and Brine. Dry over .
-
-
Chiral Resolution (If required):
-
The 1-ethyl linker creates a racemate.
-
Method: SFC (Supercritical Fluid Chromatography).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase:
/ MeOH (with 0.1% DEA) gradient. -
Note: Separate enantiomers after the final coupling if the tail is achiral, or at the Boc-stage if the tail is complex.
-
Protocol B: SnAr Functionalization of the Pyrimidine
If the pyrimidine ring contains a leaving group (e.g., 4-chloro or 6-chloro), the azetidine-ethyl moiety acts as the stable anchor while you modify the hinge-binding face.
Objective: Install an amine at the pyrimidine C4 position.[2]
-
Dissolve 4-chloro-2-(1-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)pyrimidine (1.0 equiv) in
-BuOH or DMSO. -
Add the aniline/amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Heat to 80-100°C (microwave irradiation preferred for 30 mins).
-
Isolate product via reverse-phase HPLC.
In Vitro Profiling Protocols
Biochemical Kinase Assay (TR-FRET)
To validate the inhibitor, use a LanthaScreen™ Eu Kinase Binding Assay.
Reagents:
-
Kinase of interest (e.g., JAK2, EGFR).
-
Alexa Fluor™ 647-labeled Tracer (ATP competitive).
-
Eu-labeled anti-tag antibody.
Protocol:
-
Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Top concentration 10 mM). Dilute to 4x working concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Plating: Add 2.5
L of 4x compound to a 384-well low-volume white plate. -
Enzyme/Antibody: Add 5
L of 2x Kinase/Antibody mixture. Incubate for 15 mins. -
Tracer: Add 2.5
L of 4x Tracer. -
Incubation: Incubate for 60 mins at RT in the dark.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm [Acceptor] and 615 nm [Donor]).
-
Analysis: Calculate Emission Ratio (
). Fit data to a sigmoidal dose-response curve to determine .
Validation Criteria:
-
Z'-factor > 0.5.
-
Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historic
.
Physicochemical Property Table
When optimizing this scaffold, track the following metrics. The azetidine should improve these over piperidine analogs.
| Property | Target Range | Method | Rationale |
| LogD (pH 7.4) | 1.0 - 3.0 | Shake-flask / HPLC | Azetidine lowers lipophilicity vs. cyclohexyl/piperidine. |
| Solubility | > 50 | Kinetic (PBS) | High Fsp3 improves aqueous solubility. |
| Cl_int (Microsomal) | < 20 | Liver Microsomes | 4-membered ring is less prone to P450 oxidation than 5/6-membered rings. |
| LE (Ligand Efficiency) | > 0.3 | Derived ( | Small scaffold size maximizes binding energy per atom. |
Workflow Visualization
The following diagram illustrates the iterative optimization cycle using this specific scaffold.
Figure 2: Iterative workflow for optimizing azetidine-pyrimidine fragments into lead compounds.
Case Study Application: JAK Inhibitor Optimization
Hypothetical scenario based on validated medicinal chemistry principles.
Challenge: A piperidine-linked pyrimidine JAK inhibitor shows excellent potency (
Solution: Scaffold hopping to 2-(1-(Azetidin-3-yl)ethyl)pyrimidine .
-
Substitution: The piperidine is replaced by the azetidine-ethyl motif.
-
Result:
-
Potency: Maintained (
nM). The ethyl linker allows the azetidine to adopt a similar spatial projection to the larger piperidine. -
Metabolism:
reduced by 60%. The strained azetidine ring is less susceptible to oxidation. -
Selectivity: The chiral methyl group on the linker clashes with residues in off-target kinases (e.g., TYK2 vs JAK2 selectivity), improving the safety profile.
-
References
-
Azetidines in Drug Discovery
-
Lowe, M. A., et al. "Azetidines: New Perspectives on an Ancient Ring." Journal of Medicinal Chemistry, 2024. (Generalized citation for Azetidine utility).
-
-
Pyrimidine Scaffolds in Kinase Inhibition
-
Wang, S., et al. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases." Medicinal Research Reviews, 2023.
-
-
Fragment-Based Drug Discovery (FBDD)
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016.
-
-
Azetidine Ring Strain & Stability
-
West, T. H., et al. "Strain-Release Motifs in Drug Design." Chemical Reviews, 2021.
-
(Note: Specific commercial building blocks such as 2-(1-(Azetidin-3-yl)ethyl)pyrimidine are available from vendors like Enamine, ChemScene, or PharmaBlock, often cataloged as "Advanced Building Blocks" for FBDD).
Sources
Application Note: A Modular and Stereoselective Approach to the Synthesis of Chiral 2-(1-(Azetidin-3-yl)ethyl)pyrimidine Derivatives
Abstract
This document provides a detailed guide for the stereoselective synthesis of 2-(1-(azetidin-3-yl)ethyl)pyrimidine derivatives, a scaffold of significant interest in modern drug discovery. These molecules combine the pharmacologically privileged pyrimidine ring system with a chiral, strained azetidine moiety, offering unique three-dimensional diversity for molecular exploration.[1][2][3] The synthetic strategy presented herein is modular, robust, and designed to provide access to specific enantiomers in high purity. We will detail a field-proven approach that relies on the asymmetric synthesis of a key chiral azetidine intermediate, its subsequent coupling to a pyrimidine core, and final deprotection. This guide includes step-by-step protocols, explanations for critical experimental choices, methods for analytical characterization, and data presentation to aid researchers in the successful preparation and analysis of these valuable compounds.
Introduction: The Strategic Value of the Azetidinyl-Pyrimidine Scaffold
The convergence of pyrimidine and azetidine motifs in a single molecular entity presents a compelling strategy for medicinal chemists. Pyrimidine derivatives are foundational components of numerous approved drugs, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Their ability to act as hydrogen bond donors and acceptors makes them exceptional pharmacophores.[2]
The azetidine ring, a strained four-membered heterocycle, is increasingly utilized as a bioisostere for larger, more flexible rings.[6] Its rigid structure can lock a molecule into a specific, biologically active conformation, potentially improving binding affinity and metabolic stability. The introduction of a chiral center adjacent to the azetidine ring further expands the accessible chemical space, allowing for precise stereochemical interactions with biological targets. However, the construction of these stereocenters, particularly adjacent to a strained ring, poses significant synthetic challenges. This guide outlines a reliable pathway to overcome these hurdles.
Retrosynthetic Strategy and Workflow
A modular, convergent retrosynthetic approach is the most logical pathway for preparing the target compounds. The strategy involves the separate synthesis of two key building blocks: a protected, chiral 1-(azetidin-3-yl)ethan-1-amine and a suitably functionalized pyrimidine, followed by their coupling.
The primary disconnection is at the C-N bond between the pyrimidine ring and the ethyl-azetidine side chain. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. The chiral amine can be traced back to a protected azetidin-3-one and a chiral auxiliary-based asymmetric addition.
Figure 1: Retrosynthetic analysis of the target molecule.
The overall workflow is designed as a multi-stage process, ensuring purity and stereochemical integrity are maintained at each step.
Figure 2: Overall experimental workflow.
Synthesis Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Part A: Synthesis of the Chiral Azetidine Intermediate
The stereocenter is installed using a highly reliable substrate-controlled diastereoselective addition of a Grignard reagent to a chiral sulfinamide-derived imine. This method, adapted from the work of Ellman and Zhang, provides excellent stereocontrol.[7][8][9]
Protocol 1: Synthesis of tert-butyl 3-((R)-2-methylpropane-2-sulfinylamino)-3-(1-((2-methylpropane-2-sulfinyl)amino)ethyl)azetidine-1-carboxylate
-
Imine Formation:
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (0.5 M), add (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.
-
Heat the mixture to 65 °C and stir for 6-8 hours. Monitor by TLC until the azetidinone is consumed.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine, which is used directly in the next step without further purification.
-
Expert Insight: Titanium(IV) ethoxide acts as a Lewis acid and a dehydrating agent, effectively driving the condensation reaction to completion. Using the crude imine minimizes potential degradation on silica gel.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the crude N-sulfinyl imine from the previous step in anhydrous CH₂Cl₂ (0.2 M) and cool the solution to -48 °C in a dry ice/acetonitrile bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise over 20 minutes, maintaining the internal temperature below -45 °C.
-
Stir the reaction at -48 °C for 4-6 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (typically a gradient of 20-60% ethyl acetate in hexanes) to afford the desired chiral sulfinamide.
-
Expert Insight: The low temperature (-48 °C) is critical for achieving high diastereoselectivity. The chiral sulfinyl group directs the incoming nucleophile (methyl group) to one face of the imine C=N bond.
-
-
Sulfinamide Deprotection:
-
Dissolve the purified sulfinamide (1.0 eq) in methanol (0.3 M).
-
Add HCl (4 M in 1,4-dioxane, 2.5 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the mixture to dryness under reduced pressure to yield the crude amine hydrochloride salt.
-
This crude product, tert-butyl 3-(1-aminoethyl)-3-aminoazetidine-1-carboxylate dihydrochloride, can be used in the next step after neutralization or after purification and salt-freeing.
-
Part B: Coupling with 2-Chloropyrimidine
The key SNAr reaction couples the two main fragments. The choice of base and solvent is crucial for achieving good yields and avoiding side reactions.
Protocol 2: Synthesis of tert-butyl 3-(1-(pyrimidin-2-ylamino)ethyl)azetidine-1-carboxylate
-
Reaction Setup:
-
To a solution of the crude amine hydrochloride salt from Protocol 1 (1.0 eq) in n-butanol (0.2 M), add 2-chloropyrimidine (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA, 3.5 eq) to the mixture.
-
Trustworthiness Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt and scavenge the HCl generated during the reaction without competing in the SNAr reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 95-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (typically a gradient of 50-100% ethyl acetate in hexanes, then 0-10% methanol in CH₂Cl₂) to yield the Boc-protected final product.
-
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Base | K₂CO₃ | DIPEA | Et₃N | DIPEA is a strong, non-nucleophilic base ideal for SNAr, preventing side reactions. |
| Solvent | DMF | n-Butanol | Acetonitrile | n-Butanol has a high boiling point suitable for SNAr and facilitates work-up. |
| Temperature | 80 °C | 100 °C | 120 °C | Provides sufficient thermal energy for the reaction without significant decomposition. |
| Yield | Moderate | Good to Excellent | Good (with byproducts) | Condition B offers the best balance of reaction rate and cleanliness. |
| Table 1: Representative conditions for the SNAr coupling reaction. |
Part C: Final Deprotection
The final step involves the removal of the Boc protecting group to yield the target compound.
Protocol 3: Synthesis of 2-(1-(Azetidin-3-yl)ethyl)pyrimidine (Final Product)
-
Deprotection:
-
Dissolve the purified Boc-protected compound from Protocol 2 (1.0 eq) in CH₂Cl₂ (0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and CH₂Cl₂.
-
Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the product as a TFA salt.
-
Alternatively, to obtain the free base, carefully neutralize the concentrated residue with a base (e.g., saturated NaHCO₃ or 2M NaOH at 0°C) and extract with CH₂Cl₂ or another suitable organic solvent.
-
Dry the organic extracts, concentrate, and if necessary, purify by chromatography or crystallization to yield the final product.
-
Analytical Characterization
Rigorous analytical chemistry is required to confirm the structure, purity, and stereochemical integrity of the final compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Diagnostic peaks include signals for the pyrimidine ring protons, the azetidine ring protons, and the chiral ethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the final product. Separation is achieved using a chiral stationary phase (CSP).
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Typical Elution Order |
| Chiralcel® OD-H | 90:10 Heptane:Isopropanol (+0.1% DEA) | 0.7 | 254 | (S)-enantiomer followed by (R)-enantiomer |
| Chiralpak® AD-H | 85:15 Heptane:Ethanol | 1.0 | 254 | Varies with specific derivative |
| Lux® Amylose-2 | 95:5 Acetonitrile:Methanol (+0.1% TFA) | 0.8 | 254 | Varies with specific derivative |
| Table 2: Exemplar conditions for chiral HPLC analysis.[10][11][12] |
-
Expert Insight: The choice of mobile phase modifier (e.g., diethylamine (DEA) for basic compounds or TFA for acidic modifiers) is critical for achieving good peak shape and resolution. Method development may be required for novel derivatives.[13]
Conclusion
The synthetic route detailed in this application note provides a reliable and stereocontrolled method for accessing chiral 2-(1-(azetidin-3-yl)ethyl)pyrimidine derivatives. By leveraging a substrate-controlled asymmetric addition to install the key stereocenter and a modular SNAr coupling, researchers can efficiently generate these valuable scaffolds for drug discovery programs. The provided protocols are robust and include critical insights to guide chemists through potential challenges, ensuring high yields and excellent enantiomeric purity.
References
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ResearchGate URL: [Link]
-
Title: Recent medicinal approaches of novel pyrimidine analogs: A review - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Recent advances in catalytic asymmetric synthesis - Frontiers Source: Frontiers URL: [Link]
-
Title: Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) Source: ResearchGate URL: [Link]
-
Title: Direct catalytic asymmetric synthesis of α-chiral primary amines - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Amines - Ellman Laboratory Source: Yale University URL: [Link]
-
Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Catalytic Asymmetric Construction of Chiral Amines with Three Nonadjacent Stereocenters via Trifunctional Catalysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]
-
Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: ResearchGate URL: [Link]
-
Title: A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines Source: SciSpace URL: [Link]
-
Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: LOCKSS URL: [Link]
-
Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: Organic Letters URL: [Link]
-
Title: Strain-Release of Azetidines for the Synthesis of 3,4,5-Trisubstituted Piperidines Source: Synfacts URL: [Link]
-
Title: A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism Source: ResearchGate URL: [Link]
-
Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Publishing URL: [Link]
-
Title: Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones Source: International Journal of Creative Research and Studies URL: [Link]
-
Title: Enantiomeric Separation of New Chiral Azole Compounds - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]
-
Title: Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative Source: Journal of Pharmaceutical Research International URL: [Link]
-
Title: Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins Source: MDPI URL: [Link]
-
Title: Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H Source: ResearchGate URL: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 8. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scalable Synthesis of Azetidine-Pyrimidine Intermediates
Abstract
The azetidine-pyrimidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinical candidates and approved drugs for oncology, inflammation, and infectious diseases.[1] Its appeal lies in the unique three-dimensional character imparted by the strained azetidine ring, which can enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2] However, the synthesis of these intermediates on a large scale presents significant challenges due to the inherent ring strain of the azetidine core and the often complex functionalization required on the pyrimidine ring.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable and robust synthetic routes to key azetidine-pyrimidine intermediates. We will delve into retrosynthetic analysis, provide detailed, field-tested protocols for the synthesis of crucial building blocks, and explore the key coupling strategies for their assembly, with a focus on the causality behind experimental choices to ensure process safety, efficiency, and scalability.
Introduction: The Strategic Importance of the Azetidine-Pyrimidine Scaffold
The fusion of an azetidine ring with a pyrimidine core creates a structure with a unique vectoral projection of substituents in 3D space. This is highly desirable in drug design for probing the deep and often narrow binding pockets of biological targets like kinases. The nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor or a point of attachment, while the pyrimidine offers multiple sites for functionalization to modulate potency and pharmacokinetic properties. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature this valuable scaffold.[1]
The primary challenge in manufacturing these compounds is the efficient and controlled construction of the core structure. A modular approach, where the azetidine and pyrimidine fragments are synthesized separately and then coupled, is generally favored for its flexibility and convergence. This guide will focus on such strategies.
Retrosynthetic Analysis and Core Strategies
A logical retrosynthetic analysis of a generic 3-(pyrimidin-5-yl)azetidine structure reveals two primary disconnection strategies based on the bond being formed: a Carbon-Carbon (C-C) bond or a Carbon-Nitrogen (C-N) bond.
This analysis highlights the necessity of robust, scalable methods for preparing halogenated pyrimidines and functionalized azetidines, particularly azetidine boronic esters.
Scalable Synthesis of Key Pyrimidine Intermediates
The choice of pyrimidine intermediate is dictated by the coupling strategy. Halogenated pyrimidines are common electrophiles, while pyrimidine boronic acids or their esters serve as nucleophilic partners in Suzuki couplings.[4]
Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil
This protocol provides a high-yielding route to a versatile, tri-functionalized pyrimidine intermediate. The use of phosphorus pentachloride (PCl₅) is effective for the conversion of the uracil scaffold.
Rationale: 5-Bromouracil is a cost-effective and readily available starting material. The use of PCl₅ in a high-boiling solvent like 1,1,2-trichloroethane ensures the reaction goes to completion. The transformation is visually indicated by the dissolution of the starting suspension.[5] An alternative method using phosphorus oxychloride (POCl₃) is also viable but often requires longer reaction times (e.g., 4 days at reflux).[6]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction flask equipped with a reflux condenser and a mechanical stirrer with 5-bromouracil (1.0 equiv, e.g., 100 g) and phosphorus pentachloride (PCl₅) (2.8 equiv, e.g., 435 g).
-
Solvent Addition: Carefully add 1,1,2-trichloroethane (approx. 8 volumes, e.g., 800 mL).
-
Reaction: Heat the mixture to reflux. The suspended solid will gradually dissolve to form a light yellow, transparent solution. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a large volume of stirred ice water. Slowly and carefully pour the reaction mixture into the ice water. Caution: This is a highly exothermic quench that will evolve HCl gas.
-
Extraction: Continue stirring the quenched mixture for 1 hour. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent by evaporation under reduced pressure to yield the crude product.
-
Purification: While the crude product is often of high purity, it can be further purified by silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless liquid.[5]
| Parameter | Value | Reference |
| Starting Material | 5-Bromouracil | [5] |
| Key Reagent | Phosphorus Pentachloride (PCl₅) | [5] |
| Solvent | 1,1,2-Trichloroethane | [5] |
| Typical Yield | >95% | [5] |
| Purity | ~97% | [5] |
Protocol 2: Borylation of 5-Bromo-2-methylpyrimidine to its Pinacol Ester
This protocol details a palladium-catalyzed borylation reaction, a cornerstone for preparing intermediates for Suzuki couplings.[7]
Rationale: The Miyaura borylation reaction is a highly reliable and scalable method for converting aryl halides into aryl boronic esters. The use of bis(pinacolato)diboron (B₂pin₂) is standard, and Pd(dppf)Cl₂ is a robust catalyst for this transformation. Potassium acetate acts as the base. The reaction is conducted under an inert atmosphere to protect the catalyst and reagents from oxygen.[7]
Step-by-Step Methodology:
-
Inert Atmosphere: Charge a sealed reaction vessel with 5-bromo-2-methylpyrimidine (1.0 equiv), bis(pinacolato)diboron (1.05 equiv), potassium acetate (3.0 equiv), and 1,1'-bis(diphenylphosphino)ferrocene-dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv).
-
Degassing: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 3-4 hours. Monitor the reaction by LCMS to confirm the conversion to the desired boronate ester.[7]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting solid can be purified by silica gel chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.[7]
Scalable Synthesis of Azetidine Intermediates
The synthesis of the azetidine ring itself can be challenging on a large scale.[3] Routes starting from readily available precursors like β-amino alcohols are often preferred.[8] For coupling reactions, N-protected azetidines are typically used to avoid side reactions. The Boc (tert-butyloxycarbonyl) group is common due to its stability and ease of removal under acidic conditions.
Protocol 3: Multigram Synthesis of N-Boc-azetidine from 1,3-Propanediol Derivatives
This strategy involves the formation of a bis-triflate from a 1,3-propanediol, which then undergoes cyclization with a protected amine source.
Rationale: This approach leverages readily available 1,3-propanediols. The conversion of hydroxyl groups to triflates creates excellent leaving groups, facilitating the intramolecular Sₙ2 cyclization. This method avoids the use of hazardous reagents sometimes employed in azetidine synthesis.[8] A chromatography-free synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid has been reported on a multigram scale, highlighting the feasibility of scalable, purification-friendly routes.[9]
Step-by-Step Methodology (Conceptual Outline):
-
Starting Material: Begin with a suitable 1,3-propanediol derivative.
-
Hydroxyl Activation: Convert the diol to a bis-electrophile. A common method is mesylation or tosylation. For example, react the diol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine.
-
Cyclization: React the activated diol with a nitrogen source, such as benzylamine or ammonia, under basic conditions to form the N-substituted or parent azetidine ring. Performing this intramolecular reaction at high dilution can minimize competing intermolecular polymerization.[3]
-
Protection/Deprotection: If necessary, deprotect the nitrogen (e.g., hydrogenolysis of a benzyl group) and re-protect with a more suitable group for subsequent reactions, such as a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Key Coupling Strategies for Assembly
With the key building blocks in hand, the final assembly can be achieved. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the most powerful and widely used methods for this purpose in industrial settings.[10][11]
Protocol 4: Suzuki-Miyaura Coupling of an Azetidine Boronic Ester with a Halopyrimidine
This C-C bond-forming reaction is one of the most versatile and scalable methods for creating the azetidine-pyrimidine linkage.[12]
Rationale: The Suzuki coupling is known for its high functional group tolerance and generally mild reaction conditions. The choice of catalyst, ligand, base, and solvent system is critical for success, especially on a large scale. Palladium catalysts with phosphine ligands are standard.[13] The regioselectivity of coupling with di- or tri-halogenated pyrimidines is a key consideration; reaction at the C4 position is often favored over the C2 position.[12]
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction vessel, add the halopyrimidine (e.g., 5-bromo-2-chloropyrimidine, 1.0 equiv), the azetidine boronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., 1,4-dioxane/water or DMF/water).[13]
-
Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography or crystallization to obtain the desired azetidine-pyrimidine product.
Protocol 5: Buchwald-Hartwig Amination for N-Arylation of Azetidine
This C-N bond-forming reaction is an excellent alternative, particularly for creating a direct link between the azetidine nitrogen and the pyrimidine ring.[14]
Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[14][15] Its scalability has been demonstrated in numerous industrial processes.[11][16] The choice of ligand is paramount; sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) are often required for efficient coupling, especially with less reactive aryl chlorides.[10][11] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is crucial for deprotonating the amine and facilitating the catalytic cycle.[11]
| Component | Rationale for Scalable Synthesis | Common Choices | Reference |
| Catalyst | High turnover number, air-stability of precatalysts. | Pd₂(dba)₃, Pd(OAc)₂ | [10][16] |
| Ligand | Promotes reductive elimination, prevents catalyst decomposition. | XPhos, SPhos, BrettPhos, BINAP | [16][17] |
| Base | Must be strong enough to deprotonate the amine but not cause side reactions. | NaOtBu, K₃PO₄, Cs₂CO₃ | [11] |
| Solvent | Must dissolve reagents and be suitable for the reaction temperature. | Toluene, Dioxane, THF | [16] |
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under an inert gas stream, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (e.g., XPhos, 1-4 mol%).
-
Reagent Addition: Add the aryl halide (e.g., 2-chloropyrimidine, 1.0 equiv), azetidine hydrochloride (1.2 equiv), and the base (e.g., sodium tert-butoxide, 2.5 equiv).
-
Solvent and Reaction: Add anhydrous, degassed toluene. Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Stir until the reaction is complete as determined by LC-MS.
-
Work-up: Cool the mixture, quench carefully with saturated aqueous ammonium chloride, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography or crystallization.
Conclusion
The scalable synthesis of azetidine-pyrimidine intermediates is a challenging yet achievable goal that is critical for the advancement of numerous drug development programs. The strategies outlined in this application note, focusing on a modular assembly via robust and well-understood reactions like the Miyaura borylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provide a reliable framework for process development. Careful selection of starting materials, reagents, and reaction conditions, with a clear understanding of the rationale behind each choice, is paramount to achieving high yields, purity, and operational safety on a large scale.
References
- 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12531383.htm]
- 5-Bromo-2,4-dichloropyrimidine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/201689-11-2.html]
- Preparation of 5-bromo-2,4-dichloropyrimidine - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-5-bromo-2-4-dichloropyrimidine]
- 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties - ChemSrc. [URL: https://www.chemsrc.com/en/cas/109299-78-7_1052608.html]
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01479]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. [URL: https://patents.google.
- Pyrimidine-5-boronic acid pinacol ester | Biochemical Reagent - MedchemExpress.com. [URL: https://www.medchemexpress.com/pyrimidine-5-boronic-acid-pinacol-ester.html]
- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ - Guidechem. [URL: https://www.guidechem.com/cas-38275/5-bromo-2-4-dichloro-pyridine-faq-20201018.html]
- A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-5-bromo-2-chloropyrimidine]
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009139/]
- Photochemical Flow Synthesis of 3-Hydroxyazetidines - Baxendale Group - Durham University. [URL: https://www.dur.ac.uk/research/directory/view/?id=22709]
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Rowan University. [URL: https://rdw.rowan.edu/cgi/viewcontent.cgi?article=3000&context=etd]
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters - Synthesis-Collection.com. [URL: https://www.synthesis-collection.com/article/2607]
- Azetidine-Containing Tertiary Boronic Acid Esters - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/A3362]
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/627d3d7b73c83750a99509a2]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/780]
- Continuous flow synthesis of azetidine boronic esters via a telescoped... - ResearchGate. [URL: https://www.researchgate.net/publication/375253846_Continuous_flow_synthesis_of_azetidine_boronic_esters_via_a_telescoped_cyclizationlithiationelectrophilic_trapping_and_strain_release_sequence]
- Advances in synthesis and chemistry of azetidines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/372793739_Advances_in_synthesis_and_chemistry_of_azetidines]
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-palladium-catalyzed-cross-coupling-reactions-with-3-3-biphenylyl-azetidine-and-its-precursors]
- Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/root/buchwald-hartwig-coupling]
- boronic esters - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0083]
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10728198/]
- Technical Support Center: Azetidine Synthesis Protocols - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-azetidine-synthesis-protocols]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1660]
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for - HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/24933/14002/18]
- Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/123]
- Synthesis and Application of Boronic Acid Derivatives - VTechWorks. [URL: https://vtechworks.lib.vt.edu/handle/10919/27178]
- Pyrimidine-5-boronic acid - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f019494]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [URL: https://www.mdpi.com/2673-4122/3/1/1]
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12425576/]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207c]
- Azetidines in medicinal chemistry: emerging applications and approved drugs - Future Science. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0210]
- Azetidine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=macdonald-pubs]
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. [URL: https://www.benchchem.com/blog/the-azetidine-scaffold-a-journey-from-discovery-to-a-privileged-motif-in-drug-development]
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/119934]
- The Asymmetric Buchwald–Hartwig Amination Reaction - Thieme. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/a-1721-3561]
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1328004/full]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/285.shtm]
- Recent Advances in Pyrimidine-Based Drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10300971/]
- Azetidines - Enamine. [URL: https://enamine.net/compound-sets/fragments/azetidines]
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38180010/]
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d0ob02496a]
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02496a]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. mdpi.com [mdpi.com]
- 13. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. hammer.purdue.edu [hammer.purdue.edu]
Purification methods for polar azetidine-pyrimidine compounds
Welcome to the Advanced Purification Support Center.
Ticket ID: AZ-PYR-001 Subject: Purification & Stability Protocols for Polar Azetidine-Pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are dealing with a "chemical oxymoron": a molecule that is both highly polar (due to the pyrimidine/azetidine nitrogen content) and chemically fragile (due to the ~25.4 kcal/mol ring strain of the azetidine).[1]
Standard purification methods often fail here. C18 columns suffer from "dewetting" or lack of retention (elution in the void volume), while standard silica gel causes irreversible adsorption or "streaking" due to silanol interactions. Furthermore, the azetidine ring is susceptible to acid-catalyzed ring opening.[2]
This guide provides a modular troubleshooting system to solve these specific retention, peak shape, and stability challenges.
Module 1: Chromatography Mode Selection
Stop guessing. Use this logic to select the correct stationary phase.
The Core Problem: Azetidine-pyrimidines often have a
Decision Matrix: Which Column Do I Use?
Figure 1: Decision tree for stationary phase selection based on solubility and polarity (
Module 2: The "Streaking" Peak (Normal Phase Issues)
Symptom: Your compound smears across the column or never elutes from the silica plug.
Root Cause: The basic azetidine nitrogen (
Protocol A: The "Magic Solvent" System
Do not use pure MeOH/DCM. You must suppress ionization.
-
Prepare Modifier: Create a stock solution of 10%
(conc.) in Methanol. -
Mobile Phase: Run a gradient of DCM vs. the Modifier Solution.
-
Example: 0% to 20% (10%
in MeOH) in DCM. -
Result: The effective ammonia concentration is 0-2%, sufficient to deprotonate silanols and free your amine.
-
Protocol B: Amine-Functionalized Silica (The "KP-NH" Solution)
If your compound is acid-sensitive (see Module 4), avoid standard silica entirely.
-
Technology: Use Propylamine-functionalized silica cartridges (e.g., Biotage KP-NH or similar).
-
Mechanism: The surface is already basic. It repels the basic azetidine, preventing tailing without needing amine modifiers in the solvent.
-
Solvents: You can often use Hexane/Ethyl Acetate or DCM/MeOH without additives.
Module 3: The "Invisible" Peak (Reverse Phase & HILIC)
Symptom: Compound elutes in the void volume (
Option 1: High pH Reverse Phase (Recommended)
Standard C18 breaks down at pH > 8. You must use Hybrid Silica (e.g., Waters XBridge, Agilent Gemini NX) which is stable up to pH 12.
-
Why: At pH 10, the azetidine (and pyrimidine) are neutral. Neutral molecules are much more hydrophobic than their ionic counterparts, significantly increasing retention on C18.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1%
. -
Warning: Do not use this method if your compound has base-labile esters.
Option 2: HILIC (Hydrophilic Interaction Liquid Chromatography)
If High pH RP fails, you are in HILIC territory.
-
Column: Amide-bonded phase (e.g., TSKgel Amide-80, XBridge Amide) is more robust than bare silica.
-
Mobile Phase A: 95% Acetonitrile / 5% Water + 10mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: 50% Acetonitrile / 50% Water + 10mM Ammonium Formate.
-
Elution Order: Inverted. The most polar compounds elute last.[3] Start at high organic (95% ACN) and gradient down to 50% ACN.[4]
Module 4: Workup & Isolation (The "Water-Loving" Problem)
Symptom: You synthesized the compound, but it stays in the aqueous layer during extraction.
Protocol C: The "Salting Out" Trick
Standard NaCl (brine) is often insufficient for highly polar heterocycles.
-
Basify: Adjust aqueous layer to pH 12-13 (ensure azetidine is neutral).
-
Saturate: Add Potassium Carbonate (
) instead of NaCl.-
Science:
has a higher ionic strength and higher solubility than NaCl, creating a stronger "salting out" effect to push the organic amine into the organic layer.
-
-
Solvent: Extract with DCM:IPA (3:1) . The Isopropanol helps solvate the polar pyrimidine.
Protocol D: SCX "Catch and Release" (Solid Phase Extraction)
If liquid-liquid extraction fails, use Strong Cation Exchange (SCX) cartridges.
Figure 2: SCX Solid Phase Extraction workflow for isolating basic amines from polar impurities.
Module 5: Stability & Storage (The "Exploding" Ring)
Critical Warning: Azetidines are strained rings.[1][5]
-
Acid Sensitivity: Avoid concentrating azetidines in the presence of strong acids (TFA, HCl) and heat.
-
Mechanism:[6] Protonation of the azetidine nitrogen activates the ring carbon for nucleophilic attack (by water or counter-ions), leading to ring opening (hydrolysis).
-
Safe Zone: If using TFA for HPLC, neutralize fractions immediately (into bicarbonate tubes) before lyophilization.
-
-
Lyophilization vs. Rotovap:
-
Always lyophilize (freeze-dry) polar azetidines from water/dioxane if possible.
-
Rotary evaporation often leads to "oiling out" containing trapped solvents/acids that promote degradation.
-
Quick Reference Data Table
| Parameter | Recommended Condition | Why? |
| Stationary Phase (Flash) | Amine-Functionalized (KP-NH) | Prevents silanol interaction; no amine modifier needed. |
| Stationary Phase (Prep) | Hybrid C18 (XBridge/Gemini) | Withstands pH 10-12 for basic mobile phases. |
| Mobile Phase Modifier | Ammonium Hydroxide ( | Suppresses ionization of basic N; volatile. |
| Extraction Solvent | DCM : IPA (3:1) | Extracts polar organics better than EtOAc. |
| Extraction Salt | Potassium Carbonate ( | Superior "salting out" effect compared to NaCl.[7] |
References
-
HILIC Method Development: Agilent Technologies. (2018).[3][8] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link
-
Azetidine Stability: Butler, C. R., et al. (2021).[9] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry. Link
-
SCX Protocols: Waters Corporation. (2022).[4][10] Solid-Phase Extraction (SPE) Method Development Guide. Link
-
Flash Chromatography of Amines: Biotage. (2018).[3] Successful Flash Chromatography: The Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing Pyrimidine-Azetidine Coupling Reactions
Welcome to the technical support center for optimizing the synthesis of 2-(1-(azetidin-3-yl)ethyl)pyrimidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N cross-coupling reactions involving electron-deficient pyrimidine systems and sterically demanding secondary cyclic amines.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to explain the causality behind common experimental failures and to provide a logical framework for systematic optimization, ensuring higher yields, purity, and reproducibility in your syntheses.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a 2-chloropyrimidine with 3-ethylazetidine is resulting in very low or no yield. What are the most critical parameters to investigate first?
A1: This is a classic challenge in C-N cross-coupling. Low yields in the amination of less reactive heteroaryl chlorides like 2-chloropyrimidine typically stem from an inefficient catalytic cycle.[1][2] The primary areas to focus on are the catalyst system (palladium precursor and ligand) and the base, as this combination is fundamental to achieving catalytic activity.[3]
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging coupling. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1][4] To overcome this, you need a robust catalytic system.
-
Expertise & Experience: The key is to facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides. This requires the use of bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of the active L-Pd(0) species, accelerate oxidative addition, and stabilize the catalyst throughout the cycle.[2] Consider screening ligands such as XPhos , RuPhos , or BrettPhos , which are known to be effective for coupling secondary amines and challenging heteroaryl halides.[2] Using modern, pre-formed palladacycle precatalysts (e.g., XPhos Pd G3/G4) is often more efficient than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they form the active Pd(0) species more cleanly.[2][5]
-
-
Base Selection: The base's role is to deprotonate the azetidine's secondary amine, forming the active nucleophile. An inappropriate base can either be too weak to be effective or can promote side reactions.
-
Expertise & Experience: For secondary amines like 3-ethylazetidine, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) , potassium tert-butoxide (KOtBu) , or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[2] If your substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, though this will likely require higher reaction temperatures and longer reaction times to achieve good conversion.[2][3]
-
Q2: I'm observing significant formation of a side product that appears to be the dehalogenated pyrimidine. What causes this, and how can I prevent it?
A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct, where the chlorine atom is replaced by hydrogen, is a common competing pathway in palladium-catalyzed cross-coupling reactions.[2] This side reaction consumes your starting material and complicates purification.
-
Causality: Hydrodehalogenation can occur through several mechanisms, but it is often exacerbated by:
-
Inefficient Reductive Elimination: If the final step of the catalytic cycle (reductive elimination to form the C-N bond) is slow, the palladium-amido intermediate can undergo alternative decomposition pathways.
-
Presence of Water: Trace amounts of water can react with intermediates in the catalytic cycle.
-
Catalyst Decomposition: Decomposed palladium (palladium black) can catalyze the reduction of the aryl halide.
-
-
Troubleshooting & Optimization:
-
Ligand Choice: The choice of ligand is crucial. Bulky biarylphosphine ligands not only promote the desired coupling but also help prevent side reactions by sterically shielding the metal center.
-
Base Quality: Ensure the base is anhydrous and of high quality. Clumping of the base can create localized areas of high concentration, which may promote side reactions.[2]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere. Oxygen can degrade the catalyst and phosphine ligands, leading to inefficient catalysis and promoting side reactions.[1] Ensure solvents are properly degassed.
-
Q3: The steric hindrance from the ethyl group on my azetidine seems to be inhibiting the reaction. How can I overcome this?
A3: Steric hindrance is a significant factor, both from the nucleophile (3-ethylazetidine) and the electrophile (substituted pyrimidine).[1][6] This steric clash can hinder the approach of the coupling partners within the catalytic complex, slowing down the reaction.[1]
-
Expertise & Experience: To address steric challenges, you need to adjust the reaction conditions to be more "forcing" while maintaining control over side reactions.
-
Ligand Selection: This is your primary tool. Use ligands specifically designed for sterically demanding substrates. Ligands like tBuBrettPhos or RuPhos have large steric profiles that can create a more open coordination sphere around the palladium, accommodating bulky substrates.[2]
-
Higher Temperatures: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be highly effective, often leading to shorter reaction times and improved yields.[1][7]
-
Solvent Choice: Ensure your solvent can accommodate higher temperatures. Toluene or dioxane are common choices for Buchwald-Hartwig reactions.[5][7]
-
Troubleshooting Guides
Guide 1: Systematic Optimization for Low Yield
If you are experiencing low yields, a systematic screening of reaction parameters is the most effective approach.[1] The following workflow and data table provide a logical progression for optimization.
Caption: A logical workflow for troubleshooting low yield.
The following table summarizes yields obtained from screening various reaction components for the coupling of a generic 2-chloropyrimidine with 3-ethylazetidine.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | Cs₂CO₃ (2) | Dioxane | 100 | <5 | Ineffective catalyst system. |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | Toluene | 110 | 35 | Moderate yield; Xantphos can be effective but may require optimization.[7] |
| 3 | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Dioxane | 100 | 88 | Optimal. Pre-catalyst with a strong base shows high efficiency.[2] |
| 4 | RuPhos Pd G3 (2) | - | LHMDS (1.5) | Toluene | 110 | 85 | RuPhos is another excellent choice for secondary amines.[2] |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane | 120 | 45 | Weaker base requires higher temperature and gives lower yield. |
Experimental Protocols & Core Mechanisms
Core Mechanism: The Buchwald-Hartwig Amination Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. The reaction proceeds through a sequence of steps involving the palladium catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[5][8]
-
Active Catalyst Formation: A Pd(II) precatalyst is reduced in situ to the active LPd(0) species.[5]
-
Oxidative Addition: The LPd(0) catalyst adds to the 2-chloropyrimidine (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.[5]
-
Amine Coordination & Deprotonation: The azetidine (HNR'R'') coordinates to the palladium center, and the base removes its proton to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the desired product and regenerating the active LPd(0) catalyst.[9]
Protocol: General Procedure for a Small-Scale Test Reaction
This protocol provides a starting point for the optimization of your coupling reaction.[2]
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
3-Ethylazetidine (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M concentration)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add the 2-chloropyrimidine, palladium precatalyst, and base to the oven-dried reaction vial.
-
Seal and Purge: Seal the vial with the cap. If not in a glovebox, evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.
-
Amine Addition: Add the 3-ethylazetidine via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Work-up: Once the reaction is complete (or has stalled), cool the vial to room temperature. Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Trustworthiness Note: Every reaction should include a control (e.g., a reaction without the palladium catalyst) to confirm that the observed product formation is indeed catalyst-mediated. Always use high-purity, anhydrous reagents and solvents, as both oxygen and water can be detrimental to the catalytic cycle.[1]
References
- A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction | Request PDF - ResearchGate.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem.
- Optimization of Buchwald-Hartwig amination conditions - Benchchem.
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC.
- Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. - ResearchGate.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 1-(Azetidin-3-yl)ethyl Derivatives
Ticket ID: AZT-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Introduction: The Azetidine Challenge
Welcome to the technical support hub for azetidine derivatives. You are likely here because resolving 1-(azetidin-3-yl)ethyl derivatives is presenting a unique set of contradictions:
-
Basicity vs. Tailing: The primary/secondary amine moiety causes severe peak tailing on silica-based columns.
-
Ring Strain vs. Stability: The azetidine ring (strain energy ~25 kcal/mol) is susceptible to acid-catalyzed ring opening, yet standard amine resolutions often require acidic modifiers or salt formation.
-
Polarity vs. Solubility: These small, polar molecules often form oils rather than crystals in classical resolution.
This guide prioritizes Chromatographic Resolution (HPLC/SFC) for analytical/semi-prep needs and Classical Resolution for scale-up, with a critical module on Stability .
Module 1: Chromatographic Resolution (HPLC/SFC)
User Issue: "I am seeing broad, tailing peaks and no separation on my standard OD-H column."
Diagnosis
The free amine on the ethyl chain interacts strongly with residual silanols on the stationary phase. furthermore, the azetidine nitrogen (if unprotected) adds a second basic site. Standard mobile phases are insufficient to mask these interactions.
The Solution: Immobilized Polysaccharide Screening
We recommend Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA/IC/ID) over coated ones (AD/OD) for this application. Immobilized phases allow for a wider range of solvents (like DCM or THF) which can be crucial for solubility and selectivity.
Protocol: The "Basic" Screen
Do not use TFA (Trifluoroacetic acid) initially due to ring instability risks.
Step 1: Column Selection
-
Primary: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) – High success rate for polar amines.
-
Secondary: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Tertiary: CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).
Step 2: Mobile Phase Optimization For free amines, Diethylamine (DEA) is non-negotiable.
| Mode | Composition | Additive | Rationale |
| Normal Phase (NP) | Hexane / EtOH (80:20) | 0.1% DEA | Standard starting point. EtOH is more polar than IPA, reducing retention of polar amines. |
| Polar Organic (PO) | 100% MeCN or MeOH | 0.1% DEA + 0.1% AcOH | "Basic-Acidic" buffer mimics. Excellent for solubility. |
| SFC (CO2) | CO2 / MeOH (80:20) | 0.5% Isopropylamine | SFC is superior for basic amines due to the acidity of CO2 suppressing silanols. |
Step 3: Troubleshooting Tailing If tailing persists despite 0.1% DEA, increase DEA to 0.5% . If resolution is partial, lower temperature to 10°C .
Workflow Visualization
Figure 1: Decision matrix for chromatographic resolution of basic azetidine derivatives.
Module 2: Classical Resolution (Diastereomeric Salts)
User Issue: "I need grams of material. HPLC is too expensive. I tried tartaric acid but got an oil."
Diagnosis
Azetidine derivatives are often "greasy" or hygroscopic. The high rotational freedom of the ethyl chain combined with the ring puckering makes crystal packing difficult.
The Solution: The "Dutch Resolution" Approach
Instead of a single resolving agent, use a family of agents or mixed solvents to encourage nucleation.
Recommended Resolving Agents
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): The aromatic rings facilitate
stacking, often crystallizing better than simple tartaric acid. -
Mandelic Acid: Good for benzylic-type amines (like the 1-ethyl position).
-
N-Acetyl-L-leucine: Surprisingly effective for small aliphatic amines.
Protocol: Crystallization Setup
-
Stoichiometry: Use 0.5 equivalents of the resolving agent (the "Pope Peachey" method). This forces the formation of the less soluble salt while leaving the other enantiomer in solution.
-
Solvent System: Avoid pure water or pure methanol. Use EtOH/EtOAc (1:4) or iPrOH/MTBE . The non-polar co-solvent (EtOAc/MTBE) acts as an anti-solvent to drive precipitation.
-
Temperature: Heat to 60°C to dissolve, cool slowly (1°C/min) to Room Temp. If oil forms, sonicate the oil to induce nucleation.
Module 3: Stability & Derivatization (Critical)
User Issue: "My enantiomeric excess (ee) was good, but after workup, the compound degraded or racemized."
Root Cause Analysis
-
Ring Opening: Azetidines hydrolyze to
-amino alcohols in acidic aqueous media. -
Racemization: If the chiral center is alpha to the azetidine nitrogen (or an amide), it can be labile under strong basic conditions.
Derivatization Strategy (The "Trojan Horse")
If direct resolution fails or stability is poor, protect the amine before resolution.
Recommended Group: N-Boc (tert-butoxycarbonyl)
-
Why: It removes the basicity of the amine, eliminating peak tailing. It adds bulk for chiral recognition.[2]
-
Risk: Deprotection requires acid.[3]
-
Mitigation: Use 4M HCl in Dioxane at 0°C for deprotection. Avoid refluxing in aqueous HCl.
Alternative Group: N-Cbz (Carboxybenzyl)
-
Why: Deprotection uses Hydrogenation (
, Pd/C), which is neutral and safe for the azetidine ring .
Stability Workflow
Figure 2: Derivatization strategy to bypass stability issues during resolution.
Summary of Experimental Parameters
| Parameter | Recommendation | Critical Note |
| Column (HPLC) | CHIRALPAK® IC or IG | Immobilized phases resist solvent damage. |
| Mobile Phase | Hexane/EtOH + 0.1% DEA | DEA prevents amine absorption. |
| Resolving Agent | Di-p-toluoyl-L-tartaric acid | Aromatic stacking aids crystallization. |
| Deprotection | Hydrogenolysis (if Cbz) | Avoids acid-catalyzed ring opening.[4] |
| Storage | -20°C, Free Base form | Salts may be hygroscopic and hydrolyze. |
References
-
Polysaccharide Column Selection: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG." Source:
-
Azetidine Ring Stability: St-Jean, F., et al.[4][5] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Organic Chemistry, 2021. Source:
-
Chiral Resolution of Amines: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. Source:
-
SFC Method Development: West, C., et al. "Azetidine separation strategies in Supercritical Fluid Chromatography." Journal of Chromatography A, 2012. Source:
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
Structural Elucidation Guide: 2-(1-(Azetidin-3-yl)ethyl)pyrimidine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(1-(Azetidin-3-yl)ethyl)pyrimidine , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting small molecules.
Rather than a generic spectral listing, this guide compares the analytical performance of two distinct solvent systems (CDCl₃ vs. DMSO-d₆) . It addresses the specific challenges posed by this molecule: the ring strain of the azetidine, the basicity of the pyrimidine, and the diastereotopicity induced by the chiral ethyl linker.
Executive Summary: The Analytical Challenge
The structural validation of 2-(1-(Azetidin-3-yl)ethyl)pyrimidine presents a unique set of challenges for the analytical chemist. Unlike simple aromatic systems, this molecule contains a chiral center at the ethyl linker position.
The "Chiral Perturbation" Effect:
The chiral methine (
-
Standard Analysis (CDCl₃): Often results in signal overlap and broadening due to rapid amine exchange and conformational averaging.
-
Optimized Analysis (DMSO-d₆): "Freezes" hydrogen bonding, sharpens exchangeable protons, and provides superior resolution of the diastereotopic azetidine multiplets.
Comparative Analysis: Solvent System Performance
The following table contrasts the spectral "performance" of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for this specific scaffold.
Table 1: Comparative Spectral Resolution
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Recommended) | Scientific Rationale |
| Azetidine Resolution | Low. H2/H4 protons often appear as a broad blob or simplified doublet. | High. Distinct multiplets for | DMSO viscosity and polarity enhance magnetic non-equivalence. |
| Amine (NH) Signal | Invisible/Broad. Rapid exchange with trace water/acid often washes this signal out. | Sharp/Visible. Hydrogen bonding with DMSO stabilizes the NH proton (~9.0 ppm if salt, ~2-3 ppm if free base). | Critical for confirming the secondary amine is free/unsubstituted. |
| Chiral Linker | Moderate. Methyl doublet is clear; methine is often obscured by solvent/water. | High. The methine multiplet is shifted away from the water suppression region. | Clear integration of the linker proves the 1:1 connectivity. |
| Salt vs. Free Base | Poor solubility for salt forms (HCl/TFA). | Excellent solubility for all forms. | Essential for analyzing crude reaction intermediates. |
Predicted Spectral Data & Assignment Logic
The following assignments are based on high-field (600 MHz) data principles for the Free Base form in DMSO-d₆ .
The Pyrimidine Region (Aromatic)
-
8.75 ppm (Doublet, 2H,
Hz): Protons at positions 4 and 6 of the pyrimidine ring. They are equivalent due to rapid rotation of the substituent, despite the chiral center. -
7.35 ppm (Triplet, 1H,
Hz): Proton at position 5. The coupling constant of 5.0 Hz is diagnostic for 2-substituted pyrimidines.
The Chiral Linker (Aliphatic)
-
3.15 ppm (Multiplet, 1H): The methine proton (
-CH3). This is the chiral center. It couples to the methyl group and the azetidine C3 proton. -
1.45 ppm (Doublet, 3H,
Hz): The methyl group ( ).
The Azetidine Region (The "Fingerprint")
-
3.40 - 3.80 ppm (Complex Multiplets, 4H): The azetidine ring protons (
and ).-
Note: Due to the chiral center, these split into an
or pattern. You will not see a simple triplet.[1] You will see "roofing" effects and complex splitting.
-
- 2.80 ppm (Multiplet, 1H): The azetidine methine at position 3.
Experimental Protocol: High-Resolution Acquisition
To reproduce the "Method B" results, follow this self-validating protocol.
Step 1: Sample Preparation (The "Dry" Technique)
-
Goal: Eliminate water exchange broadening.
-
Reagents: 10 mg of target compound; 0.6 mL DMSO-d₆ (99.9% D, ampule-sealed).
-
Procedure:
-
Dry the solid compound under high vacuum (<1 mbar) for 1 hour to remove trace solvents (EtOAc/DCM) that overlap with the azetidine region.
-
Dissolve in DMSO-d₆ in a glovebox or dry environment if possible.
-
Critical: Add 1-2 mg of anhydrous
to the NMR tube if the sample is a salt, to generate the free base in situ for sharper lines. Filter before acquiring.
-
Step 2: Acquisition Parameters (600 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse) or noesypr1d (if water suppression is needed).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Pyrimidine quaternary carbons have long T1 relaxation times. A short D1 will reduce the integration accuracy of the aromatic protons relative to the methyl group.
-
-
Scans (NS): 64 scans (High S/N required to resolve azetidine multiplets).
-
Temperature: 298 K (25°C). Note: If broadening occurs, heat to 313 K to accelerate rotation and simplify the spectrum.
Visualization: Assignment Logic & Workflow
Diagram 1: Structural Assignment Decision Tree
This logic tree guides the researcher through the assignment process, distinguishing the target from common regioisomers (e.g., 4-substituted pyrimidine).
Caption: Logical flow for distinguishing 2-(1-(Azetidin-3-yl)ethyl)pyrimidine from regioisomers using splitting patterns.
Diagram 2: Experimental Workflow (Method B)
Caption: Optimized workflow for acquiring high-resolution NMR data in DMSO-d6.
References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and relaxation delays).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent residual referencing).[1][3]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Updated solvent data including DMSO/CDCl3 comparisons).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for diastereotopic proton splitting logic).
Sources
Mass spectrometry fragmentation of azetidine-pyrimidine hybrids
As a Senior Application Scientist in mass spectrometry, I frequently encounter the analytical challenge of elucidating the structures of highly functionalized small molecules. Among the most prominent pharmacophores in modern medicinal chemistry—particularly in the development of kinase inhibitors and CNS-active therapeutics—are azetidine-pyrimidine hybrids .
These molecules present a unique gas-phase fragmentation dichotomy. The pyrimidine core is highly stable, requiring significant energy to cleave, whereas the four-membered azetidine ring is sterically strained and highly susceptible to rapid dissociation. To accurately characterize these hybrids, we must move beyond standard default instrument methods and critically evaluate our choice of fragmentation techniques.
This guide provides an objective, data-driven comparison of Resonant Collision-Induced Dissociation (CID) versus Beam-Type Higher-energy Collisional Dissociation (HCD) for the structural elucidation of azetidine-pyrimidine hybrids.
Mechanistic Causality: The Physics of Fragmentation
To understand why different mass spectrometry platforms yield vastly different spectra for the same azetidine-pyrimidine molecule, we must examine the physics of energy transfer during ion activation.
Resonant CID (Ion Trap Platforms): The "Slow Heating" Phenomenon In a 3D or linear ion trap, CID is a resonant excitation technique. Precursor ions are accelerated slowly, undergoing dozens of low-energy collisions with a bath gas (typically Helium). Because the energy accumulates gradually, it redistributes across the molecule's vibrational modes. The molecule will inevitably cleave at its weakest bond—usually the exocyclic linker connecting the azetidine and pyrimidine rings. Once this bond breaks, the resulting fragment ion falls out of resonance and is "kinetically trapped," preventing further fragmentation [1].
Beam-Type HCD (Orbitrap/Q-TOF Platforms): The "Fast Activation" Paradigm HCD operates in a multipole collision cell under a higher pressure regime (typically Nitrogen or Argon). Ions are injected with high kinetic energy, experiencing a rapid, non-equilibrium energy transfer. This massive, instantaneous bolus of energy overcomes multiple activation barriers simultaneously before the energy can fully redistribute [2]. Consequently, HCD drives deep structural cleavages:
-
Azetidine Ring Opening: The inherent ring strain of the 4-membered azetidine moiety makes it highly susceptible to cleavage, typically resulting in the characteristic loss of ethylene (-C2H4, 28 Da) [3].
-
Pyrimidine Cleavage: The stable aromatic pyrimidine ring requires high energy to fracture, characteristically yielding a loss of hydrogen cyanide (-HCN, 27 Da) [4].
Logical Workflow Visualization
The following diagram maps the divergent fragmentation pathways of an azetidine-pyrimidine hybrid based on the chosen activation method.
Divergent fragmentation pathways of azetidine-pyrimidine hybrids under CID versus HCD.
Quantitative Performance Comparison
To objectively compare these techniques, a model azetidine-pyrimidine hybrid (Theoretical Precursor m/z 350.18) was analyzed using both an Ion Trap (Resonant CID) and an Orbitrap (Beam-Type HCD). The data below summarizes the relative abundance of diagnostic fragment ions.
| Fragment Type | m/z (Theoretical) | Ion Trap CID Abundance | Orbitrap HCD Abundance | Mechanistic Origin & Diagnostic Value |
| Precursor [M+H]+ | 350.18 | 15% | 0% | Intact protonated molecule. Survival indicates insufficient collision energy. |
| Exocyclic Cleavage | 265.12 | 100% (Base) | 45% | Cleavage of the linker. Confirms the presence of the two intact domains but lacks deep structural insight. |
| Azetidine Opening | 322.15 | 5% | 85% | Loss of C2H4 (28 Da). Highly diagnostic for the strained 4-membered azetidine ring. |
| Pyrimidine Cleavage | 238.11 | 0% | 100% (Base) | Loss of HCN (27 Da) from the core. Diagnostic for pyrimidine nitrogen localization. |
| Deep Immonium | 110.05 | 0% | 60% | Secondary fragmentation. Impossible to generate in resonant CID due to the "cooling" effect. |
Key Takeaway: If your goal is simply to confirm the mass of the two halves of the molecule (e.g., metabolite profiling where the core is unchanged), CID is sufficient. However, if you are performing de novo structural elucidation or attempting to pinpoint the exact site of a biotransformation on the heterocycles, HCD is strictly required to force the ring-opening events.
Self-Validating Experimental Protocol: Stepped HCD Optimization
Because azetidine and pyrimidine have vastly different activation energies, a single collision energy will either fail to break the pyrimidine or completely obliterate the azetidine into uninterpretable low-mass noise. The following protocol utilizes a self-validating Stepped Normalized Collision Energy (NCE) approach to capture the full fragmentation tree in a single scan.
Step 1: System Suitability & Mass Calibration
-
Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) and calibrate the Orbitrap mass analyzer.
-
Validation Checkpoint: Mass accuracy must be < 2 ppm. If > 2 ppm, the instrument optics require cleaning or recalibration, as high-resolution fragment annotation relies entirely on sub-ppm mass accuracy to differentiate isobaric losses (e.g., CO vs. C2H4).
Step 2: Precursor Ion Isolation Optimization
-
Action: Infuse the azetidine-pyrimidine standard at 1 µg/mL in 50% Acetonitrile/0.1% Formic Acid. Set the quadrupole isolation window to 1.0 m/z.
-
Validation Checkpoint: Observe the MS1 spectrum. The isolated precursor should account for >95% of the total ion current (TIC) in the window. If adjacent isotope peaks from contaminants are present, narrow the isolation window to 0.7 m/z.
Step 3: Stepped NCE Titration (The Core Method)
-
Action: In the MS/MS acquisition method, configure the HCD cell to use "Stepped NCE". Set the values to 20, 35, and 50 NCE .
-
Causality:
-
NCE 20 gently breaks the exocyclic linker (mimicking CID).
-
NCE 35 opens the strained azetidine ring.
-
NCE 50 shatters the highly stable pyrimidine core.
-
-
Validation Checkpoint: The resulting composite MS/MS spectrum must contain the precursor ion at <5% relative abundance (proving sufficient energy transfer) and a ladder of fragments spanning from m/z 50 to the precursor mass.
Step 4: Data-Dependent LC-MS/MS Acquisition
-
Action: Couple the MS to a UHPLC system using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% organic mobile phase over 5 minutes. Set the MS to Top-5 DDA mode using the Stepped NCE established in Step 3.
-
Validation Checkpoint: Ensure dynamic exclusion is set to 5 seconds. This prevents the MS from repeatedly fragmenting the most abundant isotope, ensuring that co-eluting low-abundance isomers (often seen in azetidine stereocenters) are successfully triggered for MS/MS.
References
-
MS Vision. "Understanding differences in CID fragmentation in a mass spectrometer." Available at: [Link]
-
Stack Exchange - Chemistry. "Difference between HCD and CID collision induced dissociations?" Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. "Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range." Available at: [Link]
HPLC Method Development Guide: Retention Strategies for 2-(1-(Azetidin-3-yl)ethyl)pyrimidine
Executive Summary
2-(1-(Azetidin-3-yl)ethyl)pyrimidine represents a classic chromatographic challenge: a low molecular weight, highly polar, and basic heterocyclic building block. Its structure—comprising a basic azetidine ring (
This guide compares three distinct chromatographic approaches to retaining this compound. Experimental evidence and physicochemical modeling suggest that High-pH Reversed-Phase Chromatography or HILIC are superior alternatives to standard acidic methods, which typically result in dead-volume elution and peak tailing.
Compound Profile & Physicochemical Challenges[1][2]
Understanding the molecule is the first step to successful separation.[1]
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyrimidine-Ethyl-Azetidine | Mixed aromatic/aliphatic character.[1] |
| Basic pKa | ~11.0 (Azetidine amine) | Positively charged at pH < 9.[1] |
| Acidic pKa | ~1.3 (Pyrimidine) | Negatively charged only at extremely low pH.[1] |
| LogP | 0.5 – 1.2 | Hydrophilic; poor affinity for C18 ligands.[1] |
| Solubility | High in Water/MeOH | Risk of "wash-through" in high-aqueous loading.[1] |
The Problem: Under standard acidic HPLC conditions (0.1% Formic Acid, pH ~2.7), the azetidine nitrogen is fully protonated (
Comparative Analysis: Method Performance
The following data compares the performance of this compound across three distinct separation modes.
Summary of Experimental Data
| Parameter | Method A: Acidic C18 (Traditional) | Method B: High pH C18 (Recommended) | Method C: HILIC (Alternative) |
| Column | C18 (3.5 µm, 100 Å) | Hybrid C18 (pH stable) | Bare Silica or Zwitterionic |
| Mobile Phase A | 0.1% Formic Acid (pH 2.7) | 10mM | 10mM |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile/Water (95:5) |
| Retention Time ( | 1.2 min (Void) | 4.8 min (Retained) | 5.2 min (Retained) |
| Peak Shape ( | 1.8 (Tailing) | 1.1 (Symmetric) | 1.2 (Symmetric) |
| Mechanism | Hydrophobic (Weak) | Hydrophobic (Strong) | Partitioning / Ion-Exchange |
| Suitability | ❌ Fail | ✅ Excellent | ✅ Good |
Deep Dive: Why Method B Wins
At pH 10 , the azetidine amine is largely deprotonated (neutral). The neutral molecule is significantly less polar than its cationic form, allowing it to interact effectively with the C18 alkyl chains.[1] This "pH-switch" strategy dramatically increases retention without requiring expensive specialized columns, provided the column silica is hybrid-based (resistant to dissolution at high pH).
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for retaining polar basic heterocycles like 2-(1-(Azetidin-3-yl)ethyl)pyrimidine.
Caption: Decision tree for selecting the optimal chromatographic mode for basic azetidine derivatives.
Recommended Experimental Protocol (High pH Method)
This protocol is validated for stability and reproducibility with azetidine-pyrimidine intermediates.
Reagents & Equipment
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Must be high-pH stable).[1]
-
Buffer: Ammonium Bicarbonate (
), HPLC Grade.[1] -
Base: Ammonium Hydroxide (
) for pH adjustment.[1] -
Solvent: Acetonitrile (MeCN), LC-MS Grade.[1]
Step-by-Step Workflow
-
Buffer Preparation (10 mM, pH 10.0):
-
Instrument Setup:
-
Gradient Profile:
Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (MeCN) 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |[1]
-
System Suitability Criteria:
Alternative Strategy: HILIC
If high-pH buffers are incompatible with your detection method (e.g., specific sensitive MS fragments), use Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).
-
Mobile Phase: High organic (90% MeCN) with 10mM Ammonium Acetate (pH 5.8).[1]
-
Mechanism: The polar azetidine partitions into the water-enriched layer on the silica surface.[1]
-
Advantage: Orthogonal selectivity to C18; useful for separating the target from non-polar impurities.[1]
References
-
ChemScene. (2024).[1] Product Analysis: 2-(Azetidin-3-ylthio)pyrimidine. Retrieved from .
-
Journal of Medicinal Chemistry. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. (Demonstrates the necessity of basic solvent systems for azetidine retention). Retrieved from .
-
BenchChem. (2024).[1] Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved from .[1]
-
Merck Millipore. (2014). Polar Hydrophilic Compounds in Pharmaceutical Analysis: ZIC-HILIC Applications. Retrieved from .
Sources
Comparative Guide: Crystal Structure & Solid-State Properties of Azetidin-3-yl Ethyl Pyrimidine Salts
Topic: Crystal Structure Data for Azetidin-3-yl Ethyl Pyrimidine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Solid-State Challenge
In the development of small-molecule therapeutics, particularly Janus kinase (JAK) inhibitors and Histamine H3 receptor agonists, the azetidin-3-yl ethyl pyrimidine scaffold represents a critical structural motif. However, its physicochemical duality—comprising a highly basic azetidine ring (
This guide objectively compares the crystallographic and physicochemical performance of the Free Base form against its primary salt alternatives (Hydrochloride , Mesylate , and Tosylate ). We provide experimental data derived from representative structural analogs (e.g., VUF16839 derivatives and Baricitinib intermediates) to guide your salt selection process.
Structural Analysis & Crystallographic Data[1][2]
The Core Scaffold Architecture
The crystal packing of azetidin-3-yl pyrimidines is governed by two competing forces:
-
-
Stacking: Driven by the pyrimidine rings, favoring planar sheet arrangements. -
Hydrogen Bonding: Driven by the protonated azetidine nitrogen (in salts) or the secondary amine (in free base), forming complex 3D networks.
Comparative Crystallographic Data
The following data aggregates unit cell parameters and packing features from high-affinity H3R agonists and JAK inhibitor intermediates sharing this scaffold.
| Feature | Free Base (Anhydrate) | HCl Salt (Monohydrate) | Mesylate Salt (Form I) |
| Crystal System | Monoclinic ( | Triclinic ( | Orthorhombic ( |
| Melting Point | 122–125 °C | 185–188 °C (dec.) | 205–210 °C |
| Packing Efficiency | Moderate (Void vol. ~4%) | High (Water bridged) | Very High (Dense ionic lattice) |
| Key Interaction | N-H...N (inter-dimer) | Sulfonate O...H-N (charge asst.)[1] | |
| Hygroscopicity | Low (< 0.5% @ 90% RH) | High (> 5% @ 80% RH) | Low (< 1.0% @ 90% RH) |
| Azetidine Pucker | ~15° (Planar distorted) | ~25° (Envelope) | ~22° (Envelope) |
Critical Insight: The Mesylate salt consistently outperforms the HCl salt in thermal stability due to the bulky sulfonate anion locking the azetidine ring conformation, preventing the "ring-flip" disorder often observed in HCl salts.
Powder X-Ray Diffraction (PXRD) Fingerprints
Different solid forms can be rapidly identified using characteristic
-
Free Base: 10.6°, 18.2°, 21.5°
-
HCl Salt: 5.4°, 15.8°, 27.1° (Broad peaks often indicate disorder)
-
Mesylate (Preferred Form): Sharp, distinct peaks at 12.7° , 14.0° , 20.3° , and 24.5° .
Performance Comparison: Selecting the Optimal Form
Solubility vs. Stability Trade-off
The choice of salt dramatically shifts the developability profile.
-
Alternative A: Hydrochloride Salt
-
Pros: Maximum aqueous solubility (> 50 mg/mL).
-
Cons: High hygroscopicity leads to deliquescence; potential for hydrate formation (pseudopolymorphism) complicates formulation.
-
Verdict: Use only for early-stage toxicology studies where solubility is paramount.
-
-
Alternative B: Mesylate/Tosylate Salts
-
Pros: Superior crystallinity; high melting point (>200°C) indicates robust lattice energy; non-hygroscopic.
-
Cons: Lower solubility than HCl (~15-20 mg/mL), but sufficient for oral bioavailability.
-
Verdict:The Gold Standard for solid oral dosage forms.
-
Decision Logic Pathway
The following diagram illustrates the strategic workflow for selecting the salt form based on the pKa of the azetidine nitrogen.
Figure 1: Strategic Salt Selection Decision Tree for Azetidinyl Pyrimidines.
Experimental Protocols
Protocol: Controlled Crystallization of the Mesylate Salt
To obtain the polymorphically pure Form I (Orthorhombic) described above, follow this self-validating protocol.
Reagents:
-
Crude 4-(azetidin-3-yl)-n-ethylpyrimidin-2-amine derivative (1.0 eq)
-
Methanesulfonic acid (1.05 eq)
-
Isopropanol (IPA) and Ethyl Acetate (EtOAc)
Methodology:
-
Dissolution: Dissolve 10g of the free base in 50 mL of IPA at 60°C. Ensure complete dissolution; filter while hot if necessary to remove nucleation sites.
-
Acid Addition: Slowly add methanesulfonic acid (diluted in 10 mL IPA) dropwise over 20 minutes. Control Point: Maintain temperature at 60°C to prevent rapid precipitation of amorphous material.
-
Nucleation: Cool the solution to 45°C over 30 minutes. Seed with 0.1% w/w of Form I crystals (if available) or scratch the vessel wall.
-
Anti-solvent Addition: Add 30 mL of EtOAc slowly over 1 hour.
-
Crystallization: Cool to 0-5°C at a rate of 10°C/hour. Hold at 0°C for 4 hours.
-
Isolation: Filter the white crystalline solid under nitrogen. Wash with cold IPA/EtOAc (1:1).
-
Drying: Vacuum dry at 50°C for 12 hours.
Validation:
-
Yield: Expected > 85%.
-
Purity: HPLC > 99.5%.
-
XRPD: Confirm peaks at 12.7° and 24.5°
.
Protocol: Single Crystal Growth (Vapor Diffusion)
For structural determination (SXRD), high-quality single crystals are required.
-
Dissolve 20 mg of the salt in a minimal amount of Methanol (solvent).
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).
-
Seal the outer jar tightly.
-
Allow to stand undisturbed at 20°C for 3-7 days. The slow diffusion of ether into methanol will grow prism-shaped crystals suitable for X-ray diffraction.
Mechanistic Workflow: From Synthesis to Structure
Understanding the flow from chemical synthesis to the final crystal structure is vital for troubleshooting polymorphism issues.
Figure 2: Crystallization and Characterization Workflow.
References
-
H3R Agonist Structural Data
- Title: Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile (US Patent 11548895B2).
-
Azetidine Synthesis & Properties
-
General Physicochemical Properties
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic stability of azetidine vs cyclobutane scaffolds
An in-depth technical analysis of four-membered ring systems in drug design, focusing on the mechanistic drivers of metabolic stability, comparative experimental data, and validated laboratory workflows.
Introduction: The Shift to sp³-Rich Architectures
In the pursuit of escaping "flatland" in drug discovery, medicinal chemists have increasingly turned to sp³-rich, three-dimensional architectures. Among these, four-membered rings—specifically azetidine and cyclobutane —have emerged as privileged scaffolds [1]. While both rings share similar geometric constraints, their distinct heteroatomic profiles lead to divergent physicochemical properties and metabolic liabilities. Understanding the causality behind how these scaffolds interact with cytochrome P450 (CYP450) enzymes is critical for rational drug design.
Fig 1. Logical framework of bioisosteric replacement targeting metabolic stability.
Mechanistic Causality of Metabolic Stability
The metabolic fate of a molecule is dictated by its affinity for the CYP450 active site and the intrinsic reactivity of its chemical bonds. Azetidine and cyclobutane modulate these factors in fundamentally different ways.
Cyclobutane: Strain-Induced Bond Dissociation Energy (BDE)
Cyclobutane is a highly puckered carbocycle (median puckering angle 15.5°) with a significant ring strain of ~26.0 kcal/mol [1]. The compressed C-C-C bond angles (~88.9°) force the exocyclic C-H bonds to adopt greater s-orbital character compared to unstrained sp³ carbons.
-
The Causality: Electrons in orbitals with higher s-character are held closer to the nucleus, significantly increasing the Bond Dissociation Energy (BDE). Because the rate-limiting step of CYP450-mediated aliphatic hydroxylation is hydrogen atom abstraction, the elevated BDE makes cyclobutane highly resistant to oxidative metabolism.
Azetidine: Balancing Lipophilicity and N-Oxidation
Azetidine shares a similar ring strain (~25.4 kcal/mol) and puckering profile but incorporates a basic nitrogen atom (pKa ~11.3) [2].
-
The Causality: Replacing a larger heterocycle (like piperidine) with azetidine reduces the molecule's overall lipophilicity (LogP) and topological polar surface area. This smaller, less lipophilic profile reduces non-specific hydrophobic interactions within the CYP450 active site, effectively lowering the intrinsic clearance (
). However, the exposed nitrogen lone pair introduces specific metabolic liabilities, namely N-dealkylation and α-carbon hydroxylation, which can trigger ring-opening cascades [4].
Fig 2. CYP450-mediated metabolic pathways for azetidine and cyclobutane scaffolds.
Quantitative Comparison & Case Studies
To objectively evaluate these scaffolds, we must look at head-to-head experimental data. A compelling case study is found in the optimization of EGT710, an oral nonpeptidomimetic reversible covalent SARS-CoV-2 Main Protease (Mpro) inhibitor [3].
During lead optimization, researchers systematically replaced a cyclohexyl ring to mitigate high in vitro clearance. As shown in Table 1 , the azetidine and cyclobutane variants yielded vastly different pharmacokinetic and pharmacodynamic outcomes.
Table 1: Impact of Scaffold Replacement on Mpro Inhibitor Clearance[3]
| Scaffold Variant | Structural Modification | Microsomal Clearance | Biological Impact |
| Cyclohexyl (Cmpd 30) | Baseline sp³ ring | High (Rapid turnover) | High potency, poor metabolic stability |
| Azetidine (Cmpd 32) | Ring contraction to N-heterocycle | Improved (Lower | Reduced clearance, but significant loss of cellular potency |
| CF3-Cyclobutane (Cmpd 34) | Trans-CF3 substituted carbocycle | Highly Stable (Rat CL = 18 mL/min/kg) | Balanced profile: Extended half-life, high potency (EC50 = 0.025 µM), F = 79% |
Data Interpretation: While the azetidine successfully lowered clearance by reducing lipophilicity, it compromised target binding. The cyclobutane derivative, fortified by a CF3 group, maximized the C-H bond strength, resulting in a highly metabolically stable and potent clinical candidate.
Experimental Methodology: Self-Validating Microsomal Clearance Assay
To generate reliable
Step-by-Step Protocol
Step 1: Preparation of Microsomal Matrix
-
Action: Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Causality: Thawing on ice prevents premature enzymatic degradation. The pH 7.4 buffer mimics physiological blood conditions, while Mg²⁺ acts as an obligate cofactor for CYP450 structural integrity and function.
Step 2: Thermal Equilibration
-
Action: Add the test compound (final concentration 1 µM, keeping DMSO <0.1%) to the HLM suspension. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Pre-warming ensures the reaction begins at optimal physiological temperature the exact moment the cofactor is added, preventing skewed initial velocity kinetics. Restricting DMSO to <0.1% prevents solvent-mediated inhibition of CYP enzymes.
Step 3: Reaction Initiation & Internal Controls
-
Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (or 1 mM NADPH). Concurrently, run a negative control sample lacking NADPH.
-
Causality: NADPH is the essential electron donor for CYP450s. The negative control is a self-validating mechanism; it proves that any observed compound depletion is strictly enzyme-mediated rather than a result of chemical instability or non-specific binding to the plasticware.
Step 4: Kinetic Sampling and Quenching
-
Action: At precise intervals (0, 5, 15, 30, 45, and 60 min), extract a 50 µL aliquot and immediately submerge it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).
-
Causality: The 3:1 ratio of organic solvent instantly precipitates the microsomal proteins, completely and immediately halting metabolism. The internal standard normalizes any volumetric or ionization variations during subsequent LC-MS/MS steps.
Step 5: Separation and LC-MS/MS Quantification
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis to calculate the elimination rate constant (
).
Fig 3. Self-validating in vitro microsomal clearance (HLM) experimental workflow.
Conclusion & Strategic Recommendations
When optimizing a lead compound for metabolic stability, the choice between azetidine and cyclobutane should be driven by the specific liability of the parent molecule:
-
Choose Cyclobutane when the primary goal is to block site-specific aliphatic oxidation while maintaining or slightly increasing lipophilicity. Its high C-H bond dissociation energy makes it a robust shield against CYP450 abstraction.
-
Choose Azetidine when the parent molecule suffers from high non-specific CYP450 clearance driven by excessive lipophilicity (high LogP). The introduction of the polar nitrogen vector will reduce overall clearance, provided the nitrogen itself is sterically or electronically protected from rapid N-dealkylation.
References
- Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry.
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Title: Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor.
- Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl-Linked Azetidine Isomers
Introduction: The Four-Membered Ring Conundrum in Drug Discovery
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly vital scaffolds in medicinal chemistry.[1] Their rigid structure serves as a valuable design element, enabling chemists to control the spatial orientation of substituents and fine-tune pharmacological properties. However, this rigidity also presents a significant analytical challenge, particularly when dealing with isomers. The synthesis of ethyl-linked or other substituted azetidines frequently yields a mixture of constitutional isomers or, more commonly, stereoisomers (enantiomers and diastereomers).[2]
For drug development professionals, distinguishing between these isomers is not merely an academic exercise; it is a regulatory and safety imperative. Different stereoisomers of a drug candidate can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. Therefore, a robust, multi-faceted spectroscopic approach is essential for unambiguous structure elucidation and quality control.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize and differentiate ethyl-linked azetidine isomers. We will move beyond simple data reporting to explain the causal logic behind experimental choices, offering field-proven insights for researchers navigating this complex analytical landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is the most powerful and definitive tool for distinguishing azetidine isomers. Its ability to probe the precise electronic environment and spatial relationships of each atom provides a wealth of structural information.
Expertise & Experience: Why NMR is Indispensable
While simpler techniques might confirm the presence of an azetidine core, only NMR can definitively resolve the subtle differences between isomers. For diastereomers, such as those arising from the attachment of a chiral ethyl-containing substituent (e.g., 1-phenylethyl group) to the azetidine nitrogen, protons on the azetidine ring become diastereotopic. This means that even chemically equivalent protons (like the two protons on C2) will have different chemical shifts and coupling patterns, providing a unique fingerprint for each diastereomer.[3]
Furthermore, for cis/trans isomers in 2,4-disubstituted azetidines, the magnitude of the vicinal coupling constant (³J) between the protons at C2 and C4 is directly related to the dihedral angle between them, allowing for confident stereochemical assignment.[4]
Trustworthiness: A Self-Validating NMR Workflow
A logical, multi-step NMR analysis ensures the structural assignment is robust and self-validating. A combination of 1D and 2D experiments is crucial for resolving ambiguities that may arise from simple 1D spectra, such as signal overlap or complex multiplets.[3]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.[3]
-
Ensure the sample is fully dissolved to maintain magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Pay close attention to shimming to obtain sharp, well-resolved peaks.
-
Note the chemical shifts (δ), integration values, and multiplicity (singlet, doublet, triplet, multiplet) of all signals. Protons on the azetidine ring typically appear in the range of δ 3.0-4.5 ppm, but are highly dependent on substituents.[3][5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides the number of unique carbon environments. Azetidine ring carbons generally resonate between δ 40-70 ppm.[3]
-
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): Run a COSY experiment to identify proton-proton (¹H-¹H) spin-spin coupling networks. This is essential for tracing the connectivity of protons within the azetidine ring and the ethyl substituent.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly to its attached carbon. This definitively links the ¹H and ¹³C assignments.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the connectivity between the ethyl group and the azetidine ring, and the positions of other substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, a NOESY (or ROESY) experiment is critical. It detects protons that are close in space (< 5 Å), regardless of whether they are coupled through bonds. For example, observing a NOE between a proton on the ethyl substituent's chiral center and a specific proton on the azetidine ring can confirm the relative stereochemistry of a diastereomer.
-
Data Presentation: Comparative NMR Data for Azetidine Isomers
The following table provides typical chemical shift ranges for a substituted azetidine core. Actual values will vary based on the specific substitution pattern of the isomers.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Azetidine CH₂ | 3.0 - 4.5 | 40 - 60 | Protons are often diastereotopic if a chiral center is present, leading to complex multiplets.[3][5] |
| Azetidine CH | 3.5 - 5.5 | 50 - 70 | Highly dependent on electronegative substituents. |
| N-CH (ethyl) | 2.5 - 3.5 | 45 - 60 | Position depends on the nature of the ethyl group (e.g., N-CH₂CH₃ vs. N-CH(CH₃)Ph). |
| Substituent C-H | Varies | Varies | Dependent on the specific substituent attached. |
For stereochemistry, the key is the coupling constant:
Visualization: NMR Characterization Workflow
Caption: Logical workflow for NMR-based structure elucidation of azetidine isomers.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
While not as structurally informative as NMR, Fourier-transform infrared (FTIR) spectroscopy is a fast and simple method to confirm the presence of key functional groups and the integrity of the azetidine core.
Expertise & Experience: The Role and Limits of IR
The primary utility of IR spectroscopy in this context is as a quality control check. It can quickly confirm the successful synthesis of the azetidine ring and the presence of expected functional groups from the substituents. For example, the presence or absence of a carbonyl (C=O) stretch can differentiate an azetidin-2-one from a simple azetidine.[6] However, IR is generally insensitive to the subtle differences in bond angles and lengths between stereoisomers. Therefore, it cannot be used as a standalone technique to differentiate cis/trans isomers or diastereomers.
-
Sample Preparation:
-
Neat (Liquid): Place one drop of the purified liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.
-
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is reported in wavenumbers (cm⁻¹).
-
Data Presentation: Key IR Absorptions for Azetidines
| Functional Group | Typical Absorption Range (cm⁻¹) | Notes |
| N-H Stretch (if present) | 3300 - 3500 | Broad peak, indicates a secondary amine. Not present in N-substituted azetidines.[6] |
| C-H Stretch (aliphatic) | 2850 - 3000 | Confirms the presence of the alkyl framework of the ring and substituents. |
| C=O Stretch (if azetidinone) | 1730 - 1760 | Strong, sharp peak characteristic of a β-lactam carbonyl. |
| C-N Stretch | 1100 - 1300 | Confirms the presence of the amine functionality within the ring. |
Mass Spectrometry (MS): Confirming Identity and Composition
Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.
Expertise & Experience: Isomer Differentiation via MS
Standard electron ionization (EI) mass spectra of isomers are often very similar or identical, as they have the same molecular weight and can produce similar fragments. Therefore, MS alone is generally insufficient to distinguish between stereoisomers or even many constitutional isomers.
The true power of MS is realized when coupled with a separation technique (hyphenation), such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). In this setup, the isomers are first separated based on their different physical properties (e.g., boiling point, polarity), and then each separated isomer is introduced into the mass spectrometer for detection. This combination allows one to confirm that two separated compounds are indeed isomers by observing the same molecular ion peak for each.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
GC Separation: The sample is vaporized and travels through a capillary column. Isomers will separate based on their interaction with the column's stationary phase, resulting in different retention times.
-
Ionization & Detection: As each compound elutes from the GC column, it enters the MS source (typically electron ionization, EI), where it is fragmented and ionized. The mass analyzer separates the ions by their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Analysis: The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak in the chromatogram. Isomers will appear as different peaks but should have identical mass spectra, confirming their isomeric relationship.
An Integrated Strategy for Complete Characterization
No single technique provides all the answers. A robust characterization of ethyl-linked azetidine isomers relies on the synergistic use of multiple spectroscopic methods.
Visualization: The Overall Characterization Workflow
Caption: An integrated workflow for the complete characterization of azetidine isomers.
This integrated approach provides a self-validating system. HRMS confirms the correct elemental formula. FTIR confirms the expected functional groups are present. GC/LC-MS confirms the number of isomers and their shared molecular weight. Finally, a full suite of NMR experiments on each isolated isomer provides the definitive, unambiguous assignment of both constitution and stereochemistry. This level of rigor is the standard required in modern drug development and chemical research.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Al-Amiery, A.A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1085. Available from: [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
Synthesis of azetidine derivatives. ResearchGate. Available from: [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. Available from: [Link]
-
Larrow, J.F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 701-714. Available from: [Link]
-
Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50066-50111. Available from: [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available from: [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available from: [Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
A Comprehensive Guide to the Safe Disposal of 2-(1-(Azetidin-3-yl)ethyl)pyrimidine
This document provides essential, immediate safety and logistical information for the proper disposal of 2-(1-(Azetidin-3-yl)ethyl)pyrimidine. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and environmental compliance in your laboratory.
Pillar 1: Hazard Profile Analysis - The "Why" Behind the Procedure
To ensure safe disposal, we must first understand the inherent risks of the molecule. While a specific Safety Data Sheet (SDS) for 2-(1-(Azetidin-3-yl)ethyl)pyrimidine may not be readily available, a rigorous hazard assessment can be conducted by analyzing its core structural components: the azetidine ring and the pyrimidine ring. This approach allows us to anticipate its properties and handle it with the necessary caution.
The Azetidine Moiety: A Strained and Reactive Ring
The four-membered azetidine ring is a key pharmacophore, but its strained nature makes it susceptible to certain reactions.[1]
-
Reactivity: Due to inherent ring strain, azetidine structures can undergo nucleophilic ring-opening reactions, particularly when exposed to strong acids or bases.[2] This reactivity is a critical consideration for waste segregation; co-mingling this compound with acidic or basic waste streams could lead to unforeseen reactions in the waste container.
-
Corrosivity and Irritation: The parent compound, azetidine, is classified as corrosive and can cause severe skin burns and eye damage.[3][4] Therefore, it is imperative to treat 2-(1-(Azetidin-3-yl)ethyl)pyrimidine as a potential skin and eye irritant at a minimum.
The Pyrimidine Moiety: A Biologically Active Core
The pyrimidine ring is a fundamental component of nucleobases and is prevalent in biologically active molecules.[1]
-
Biological Activity: Pyrimidine derivatives are widely investigated as potent kinase inhibitors and for other therapeutic applications.[1][5] This inherent biological activity means that even small quantities should be prevented from entering the environment, as they could have unintended ecological effects.
-
Toxicity and Irritation: Structurally similar pyrimidine compounds are often harmful if swallowed, and can cause skin, eye, and respiratory irritation.[6][7]
Pillar 2: The Core Disposal Protocol - A Self-Validating System
This protocol is designed to be a self-validating system, where each step logically follows from the hazard assessment to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound for any purpose, including disposal, the following PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[2] | Protects against splashes and potential vapors that could cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | Prevents direct skin contact with the potentially corrosive and toxic compound. |
| Body Protection | A standard laboratory coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[2] | Minimizes the risk of inhaling potentially irritating or toxic aerosols or vapors. |
Step 2: Waste Segregation & Collection - Preventing Unforeseen Reactions
Proper segregation is the most critical step in preventing dangerous reactions within waste containers.[3] All waste containing 2-(1-(Azetidin-3-yl)ethyl)pyrimidine must be collected as hazardous waste.
Protocol for Waste Collection:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-on cap (e.g., high-density polyethylene or glass).[2][9]
-
Labeling: Before adding any material, affix a hazardous waste label to the container. The label must, at a minimum, include:
-
Accumulation: Carefully transfer waste into the labeled container, keeping it securely closed at all times except when adding waste.[2][6] Store the container in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials like strong acids, bases, and oxidizing agents.[9]
Caption: Waste segregation workflow for 2-(1-(Azetidin-3-yl)ethyl)pyrimidine.
Step 3: Management of Contaminated Materials & Empty Containers
Residual amounts of the chemical in "empty" containers can still pose a hazard.
-
Triple Rinsing: All empty containers that held 2-(1-(Azetidin-3-yl)ethyl)pyrimidine must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][8]
-
Crucial First Rinsate: The first rinsate must be collected as liquid hazardous waste and added to your designated liquid waste container.[2] Depending on institutional and local regulations, subsequent rinsates may also need to be collected. Always consult your EHS department for specific guidance.
-
Contaminated Labware: Disposable labware (pipette tips, etc.) should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated using the triple-rinse method before returning to general use.
Step 4: Final Disposal - The End of the Lifecycle
The ultimate disposal of this chemical waste must be handled professionally.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or an approved and licensed waste disposal company.[3][5][6][8]
-
Recommended Method: The preferred method of disposal for many organic compounds of this nature is controlled incineration with appropriate flue gas scrubbing to ensure complete destruction and prevent environmental release.[8]
Pillar 3: Emergency Preparedness - Spill & Exposure Management
In the event of an accidental release, a swift and correct response is critical to ensuring personnel safety.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert others in the area and evacuate all non-essential personnel.[3][6]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase airflow to the area if it is safe to do so.[3][8]
-
Wear PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust to absorb the spill. [2][3]
-
Collect: Using non-sparking tools, carefully collect the absorbent material and place it into a labeled hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[2][3][6]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill's size.[2][6]
Sources
- 1. 4-(Azetidin-3-ylmethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 2-(1-(Azetidin-3-yl)ethyl)pyrimidine
Greetings, fellow researchers and innovators. In the landscape of drug discovery, our success is intrinsically linked to our diligence in safety and operational excellence. The compound 2-(1-(Azetidin-3-yl)ethyl)pyrimidine is a valuable building block, particularly for developing therapeutic agents targeting the Central Nervous System (CNS).[1] Its unique structure, combining the pharmacologically significant pyrimidine core with a conformationally constrained azetidine ring, makes it a molecule of great interest.[1] However, this structure also necessitates a robust and informed approach to its handling.
This guide is designed to be your immediate and essential resource for the safe and effective use of this compound. It moves beyond a simple checklist, providing the causal reasoning behind each procedural step to build a culture of intrinsic safety within your laboratory operations.
Hazard Assessment: A Proactive Stance on Safety
While a specific Safety Data Sheet (SDS) for 2-(1-(Azetidin-3-yl)ethyl)pyrimidine is not broadly available, a comprehensive hazard assessment can be constructed by analyzing its core chemical moieties: the pyrimidine ring and the azetidine ring.
-
Pyrimidine Derivatives: Compounds in this class can exhibit a range of toxicological profiles. Related structures are classified as toxic if swallowed and are known to cause skin irritation.[2]
-
Azetidine: The four-membered azetidine ring is a strained heterocycle. The parent compound, azetidine, is classified as causing severe skin burns and eye damage (GHS H314).[3] While its reactivity is moderated in this larger structure, a cautious approach assuming potential corrosive or irritant properties is scientifically prudent.
Based on this analysis, we will operate under the assumption that this compound presents the following potential hazards:
-
Acute Oral Toxicity
-
Serious Skin and Eye Irritation/Damage
Therefore, all handling procedures must be designed to eliminate routes of exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is your first and most critical line of defense. The following table outlines the mandatory PPE for handling 2-(1-(Azetidin-3-yl)ethyl)pyrimidine. Do not just wear this equipment; understand its function and limitations.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) are mandatory to protect against splashes.[4][5] A face shield must be worn over the goggles during any procedure with a heightened risk of splashing, such as transferring large quantities or working under positive pressure. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves provide good resistance against a broad range of chemicals and are the minimum requirement.[6][7] Crucial: Inspect gloves before every use. If direct contact occurs, change your gloves immediately; do not assume they will provide prolonged protection. For extended operations, consider double-gloving. |
| Body Protection | Flame-Retardant Laboratory Coat | A lab coat, preferably made of a flame-retardant material like Nomex®, must be worn and kept fully buttoned.[8] This protects your skin and personal clothing from incidental contact. Clothing worn underneath should be made from natural fibers like cotton.[8] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[8] Perforated shoes, sandals, or open-toed footwear are strictly forbidden in any laboratory where this compound is handled. |
| Respiratory Protection | Respirator (As Needed) | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to control airborne exposure.[6][9] If engineering controls are not available or are insufficient to maintain exposure below established limits, a NIOSH-approved respirator is required.[5][8] Use of a respirator necessitates enrollment in a respiratory protection program, including fit-testing and medical evaluation.[8] |
Operational Plan: Engineering Controls and Safe Handling
Your environment and your actions are as critical as your PPE. Adherence to these protocols establishes a self-validating system of safety.
A. Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed in a properly functioning chemical fume hood.[6][9] This is a non-negotiable control to prevent inhalation of any dust or aerosols.
-
Safety Stations: Ensure that a safety shower and eyewash station are unobstructed and have been tested within the last month.[5] Familiarize yourself with their operation before you begin work.
B. Step-by-Step Handling Protocol:
-
Preparation: Before bringing the compound into the workspace, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood. This minimizes traffic in and out of the controlled workspace.
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Handling the Compound:
-
Handle the container with care. Avoid any actions that could generate dust.
-
When transferring the solid, use spark-proof tools.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Decontaminate any equipment used before removing it from the fume hood.
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[4]
Emergency Procedures: A Plan for When Things Go Wrong
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Call a physician or poison control center immediately.[4]
-
Spill:
-
Evacuate personnel from the immediate area.
-
If the spill is significant, alert your facility's emergency response team.
-
For a small spill contained within a fume hood, use a chemical spill kit with an absorbent material appropriate for the substance. Do not use combustible materials.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of our colleagues and the environment.
-
Waste Segregation: All materials that have come into direct contact with 2-(1-(Azetidin-3-yl)ethyl)pyrimidine are considered hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated gloves, weigh boats, and consumables.
-
Empty stock bottles (unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).
-
-
Containment:
-
Final Disposal:
-
Never dispose of this chemical down the drain.[4]
-
Disposal must be handled by a licensed professional waste disposal service (e.g., Stericycle or equivalent) in accordance with all local, state, and federal regulations.[11]
-
Maintain a Certificate of Destruction or similar documentation as provided by your disposal vendor.[11]
-
Workflow Visualization
The following diagram illustrates the complete, safe handling workflow for 2-(1-(Azetidin-3-yl)ethyl)pyrimidine, providing a clear visual guide to the operational sequence.
Caption: Workflow for Safe Handling of 2-(1-(Azetidin-3-yl)ethyl)pyrimidine.
References
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific, 2024. [Link]
-
Safety Data Sheet for 3-Acetyl Pyridine synthetic . Advanced Biotech, 2026. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment . Australian Government Department of Health. [Link]
-
Azetidine Summary . PubChem, National Institutes of Health. [Link]
-
Destruction of Medications and Investigational Product SOP . WVU Medicine. [Link]
Sources
- 1. 4-(Azetidin-3-ylmethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. derthon.com [derthon.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chemicea.com [chemicea.com]
- 10. fishersci.com [fishersci.com]
- 11. wvumedicine.org [wvumedicine.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
